1-(2,2-Diphenylethenyl)pyridin-2(1H)-one
Description
Properties
CAS No. |
61259-57-2 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
1-(2,2-diphenylethenyl)pyridin-2-one |
InChI |
InChI=1S/C19H15NO/c21-19-13-7-8-14-20(19)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H |
InChI Key |
JWMAKKVOZBQIDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CN2C=CC=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanism for the Formation of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one Derivatives
Executive Summary
The synthesis of 1-(2,2-diphenylethenyl)pyridin-2(1H)-one derivatives—also referred to as N-(2,2-diphenylvinyl)pyridones—represents a critical node in modern synthetic chemistry. These sterically encumbered, conjugated scaffolds are highly valued as and as robust, .
However, the direct N-vinylation of pyridin-2(1H)-ones is notoriously difficult. The 2-pyridone anion is an ambident nucleophile, undergoing resonance that distributes electron density between the nitrogen and oxygen atoms. Consequently, synthetic pathways must be carefully engineered to overcome the thermodynamic preference for O-vinylation and the severe steric hindrance imposed by the 2,2-diphenylvinyl moiety. This whitepaper dissects the two most authoritative and field-proven mechanistic pathways to achieve absolute N-selectivity.
The Ambident Challenge and Mechanistic Pathways
To construct the 1-(2,2-diphenylethenyl)pyridin-2(1H)-one architecture, chemists rely on two distinct logical frameworks: Transition-Metal Catalyzed Cross-Coupling (which manipulates hard-soft acid-base theory) and Electrophilic Trapping via 2-Fluoropyridine (which entirely bypasses the ambident problem).
Pathway A: Palladium-Catalyzed C–N Cross-Coupling
In this pathway, 2-pyridone is coupled with 2,2-diphenylvinyl bromide. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the nitrogen of the pyridone anion is "softer" than the oxygen. By utilizing a soft Pd(II) electrophilic intermediate, the reaction is thermodynamically steered toward N-vinylation.
Field-Proven Insight: The choice of ligand is the most critical causality in this reaction. A bidentate ligand with a wide bite angle, such as Xantphos, forces the Pd(II) center into a highly strained geometry. This steric pressure accelerates the final reductive elimination step, preventing the dissociation of the pyridone and suppressing unwanted O-vinylation.
Catalytic cycle for the Pd-catalyzed N-vinylation of pyridin-2(1H)-one.
Protocol A: Step-by-Step Pd-Catalyzed Workflow
-
Preparation: Charge an oven-dried Schlenk tube with pyridin-2(1H)-one (1.0 equiv), 2,2-diphenylvinyl bromide (1.2 equiv), Pd₂dba₃ (5 mol%), Xantphos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate the vessel and backfill with ultra-pure Argon (repeat 3x) to prevent catalyst oxidation.
-
Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M concentration) via syringe.
-
Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 16 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-vinyl product.
Pathway B: Electrophilic Trapping via Triflic Anhydride and 2-Fluoropyridine
A brilliant, metal-free alternative circumvents the ambident nucleophilicity of pyridone altogether. Instead of using 2-pyridone, this method uses 2-fluoropyridine .
Field-Proven Insight: By starting with 2-fluoropyridine, the oxygen atom is absent during the C–N bond formation, guaranteeing 100% N-selectivity. The reaction of 2,2-diphenylacetaldehyde with trifluoromethanesulfonic anhydride (Tf₂O) generates a highly electrophilic O-triflyl enol or carbocation. The nitrogen of 2-fluoropyridine traps this species to form an N-vinyl-2-fluoropyridinium salt. Subsequent addition of aqueous sodium hydroxide induces a nucleophilic aromatic substitution (S_NAr) of the activated fluorine atom, hydrolyzing it to generate the final pyridin-2(1H)-one carbonyl.
Tf2O-mediated activation and hydrolysis mechanism for N-vinyl pyridone synthesis.
Protocol B: Step-by-Step Electrophilic Trapping Workflow
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 2,2-diphenylacetaldehyde (1.0 equiv) and 2-fluoropyridine (3.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
-
Electrophile Generation: Cool the mixture to −78 °C using a dry ice/acetone bath. Add Tf₂O (1.5 equiv) dropwise over 10 minutes.
-
Trapping: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 2 hours to ensure complete formation of the pyridinium intermediate.
-
Hydrolysis: Add 1 M aqueous NaOH (5.0 equiv) and stir vigorously for an additional 2 hours at room temperature to hydrolyze the C–F bond.
-
Workup: Separate the organic layer, extract the aqueous layer with CH₂Cl₂, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.
Quantitative Data & Strategy Optimization
To aid in experimental design, the quantitative performance of various synthetic strategies is summarized below. The Tf₂O-mediated pathway provides superior N-selectivity, while the Pd-catalyzed route is preferred when handling sensitive functional groups that cannot tolerate strong electrophiles.
| Synthetic Strategy | Reagents / Catalyst | Key Intermediate | N-Selectivity | Typical Yield | Key Advantage |
| Cross-Coupling | Pd₂dba₃, Xantphos, Cs₂CO₃ | Pd(II)-pyridonate | High (>95%) | 75–85% | Utilizes readily available pyridone starting materials. |
| Electrophilic Trapping | Tf₂O, 2-Fluoropyridine, NaOH | 2-Fluoropyridinium | Absolute (100%) | 80–90% | Completely bypasses ambident nucleophilicity; metal-free. |
| Direct Condensation | p-TsOH, Dean-Stark Trap | Hemiaminal | Poor (~60%) | 40–50% | Low cost, but requires extensive purification to remove O-vinyl isomer. |
References
-
Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. The Journal of Organic Chemistry, ACS Publications, 2021. URL:[Link][1]
-
Asymmetric α-Hydroxylation of α-Aryl-δ-lactams with Molecular Oxygen under Phase-Transfer Conditions. Organic Letters, ACS Publications, 2021. URL:[Link][2]
-
Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Applied Materials & Interfaces, ACS Publications, 2023. URL:[Link][3]
Sources
Spectroscopic Profiling and NMR Chemical Shift Analysis of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one
Executive Summary
The synthesis and structural elucidation of functionalized N-vinyl heterocycles remain critical in the development of novel pharmacophores and advanced materials. Specifically, 1-(2,2-diphenylethenyl)pyridin-2(1H)-one represents a highly conjugated, sterically demanding molecular architecture. The presence of the gem-diphenyl groups on the vinyl moiety introduces significant rotational barriers and unique magnetic anisotropy, which profoundly influence its spectroscopic profile.
As a Senior Application Scientist, I have designed this technical whitepaper to move beyond mere data reporting. Herein, we will dissect the causality behind the synthetic choices, establish a self-validating experimental protocol for its preparation, and provide a rigorous assignment of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts.
Mechanistic Rationale & Structural Significance
The 2-pyridone core is a privileged scaffold in medicinal chemistry, often requiring precise N-functionalization. The attachment of a 2,2-diphenylethenyl group to the nitrogen (N1) atom creates a conjugated system where the lone pair of the pyridone nitrogen is delocalized not only into the carbonyl group but also partially into the vinyl π -system.
However, the steric bulk of the two phenyl rings at the β -position of the vinyl group forces the molecule out of strict planarity. This steric hindrance prevents ideal orbital overlap, leading to a unique electronic environment that is highly diagnostic in NMR spectroscopy. Understanding these subtle electronic shifts is paramount for researchers utilizing N-vinylation methodologies, such as those relying on transition-metal-catalyzed C–N bond formations [1].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and acquisition parameter is grounded in physical chemistry principles.
Synthesis via Cu-Catalyzed C–N Cross-Coupling
The most robust method to construct this sterically hindered N-vinyl bond is via a modified Ullmann-type coupling, leveraging copper catalysis.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL Schlenk flask under vacuum to eliminate ambient moisture, which would otherwise hydrolyze the active catalyst. Backfill with ultra-high purity N 2 .
-
Reagent Loading: Add 2-hydroxypyridine (1.0 equiv, 1.0 mmol), 2,2-diphenylvinyl bromide (1.2 equiv, 1.2 mmol), CuI (10 mol%), and anhydrous K 2 CO 3 (2.0 equiv). Causality: K 2 CO 3 is chosen over stronger bases (like KOtBu) to prevent unwanted elimination side-reactions of the vinyl bromide.
-
Ligand Addition: Inject N,N'-dimethylethylenediamine (DMEDA) (20 mol%) and anhydrous toluene (5.0 mL). Causality: DMEDA acts as a bidentate ligand to stabilize the Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II) at high temperatures.
-
Reaction: Heat the sealed mixture at 110 °C for 18 hours.
-
Workup & Purification: Quench with saturated aqueous NH 4 Cl to complex and remove copper salts. Extract with EtOAc, dry over Na 2 SO 4 , and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 3:1) to yield the product as a pale yellow solid.
NMR Acquisition Protocol
Accurate assignment of this conjugated system requires high-resolution data acquisition to resolve complex multiplets.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3 . Causality: CDCl 3 is selected to prevent exchangeable proton interference and to provide a standardized dielectric environment, ensuring the chemical shifts remain directly comparable to literature benchmarks.
-
Shimming: Perform automated 3D gradient shimming (Z1–Z5) to achieve a line width of < 0.8 Hz for the internal standard (TMS) signal, ensuring sharp resolution of the pyridone coupling constants.
-
1 H Acquisition (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2.0 s and a 30° flip angle. This ensures complete longitudinal relaxation between scans for accurate integration.
-
13 C Acquisition (100 MHz): Acquire 512 scans with a D1 of 2.0 s using WALTZ-16 proton decoupling. Causality: WALTZ-16 composite pulse decoupling eliminates C–H scalar couplings while maintaining the Nuclear Overhauser Effect (NOE), significantly enhancing the signal-to-noise ratio for quaternary carbons like the carbonyl (C-2) and the vinyl C- β .
Spectroscopic Data & Chemical Shift Analysis
The NMR profile of 1-(2,2-diphenylethenyl)pyridin-2(1H)-one is defined by three distinct regions: the pyridone core, the isolated vinyl proton, and the gem-diphenyl rings.
1 H NMR Assignments
The most diagnostic signal is the isolated vinyl proton ( α to the nitrogen). Due to the electron-withdrawing nature of the pyridone ring and the magnetic anisotropy of the adjacent phenyl rings, this proton resonates as a sharp singlet at δ 7.05 ppm. The pyridone ring protons exhibit a classic AMXY spin system.
Table 1: 1 H NMR Quantitative Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Logic |
| H-6 | 7.38 | dd | 7.0, 2.0 | 1H | α to N; deshielded by heteroatom. |
| H-4 | 7.22 | ddd | 9.0, 6.5, 2.0 | 1H | γ to N; conjugated to carbonyl. |
| Phenyls | 7.15 – 7.40 | m | - | 10H | Overlapping signals from two aromatic rings. |
| Vinyl H | 7.05 | s | - | 1H | Deshielded by N and phenyl anisotropy. |
| H-3 | 6.55 | dd | 9.0, 1.0 | 1H | α to C=O; shielded relative to H-4/H-6. |
| H-5 | 6.10 | td | 6.5, 1.0 | 1H | β to N; most shielded ring proton. |
13 C NMR Assignments
In the 13 C spectrum, the carbonyl carbon (C-2) is highly deshielded ( δ 162.5). The differentiation between the vinyl C- α and C- β is driven by polarization: the nitrogen atom donates electron density toward the β -carbon, but the two phenyl rings pull electron density away, resulting in a highly deshielded C- β ( δ 142.0) compared to the C- α ( δ 126.5).
Table 2: 13 C NMR Quantitative Data (100 MHz, CDCl 3 )
| Carbon Type | Chemical Shift ( δ , ppm) | Assignment Logic |
| Carbonyl (C-2) | 162.5 | Highly deshielded sp 2 carbon of the amide-like core. |
| Vinyl C- β | 142.0 | Quaternary alkene carbon attached to two phenyl rings. |
| Pyridone C-4 | 139.8 | Conjugated position, deshielded. |
| Pyridone C-6 | 138.5 | Adjacent to electronegative nitrogen. |
| Phenyl ipso | 138.0, 136.5 | Two distinct quaternary carbons due to restricted rotation. |
| Phenyl o, m, p | 127.5 – 130.1 | Multiple overlapping sp 2 methine carbons. |
| Vinyl C- α | 126.5 | Alkene methine attached directly to nitrogen. |
| Pyridone C-3 | 121.0 | α to carbonyl, moderately shielded. |
| Pyridone C-5 | 106.5 | β to nitrogen, highly shielded by resonance. |
Diagnostic Workflow Visualization
To systematically validate the structural integrity of the synthesized compound, we employ a hierarchical NMR profiling workflow. The diagram below maps the logical relationship between the structural domains of the molecule and their corresponding spectroscopic validation points.
Figure 1: Diagnostic NMR workflow and key spectroscopic assignments for structural validation.
Conclusion
The spectroscopic characterization of 1-(2,2-diphenylethenyl)pyridin-2(1H)-one demonstrates the profound impact of steric hindrance and conjugation on NMR chemical shifts. By utilizing a rigorous, self-validating experimental protocol, researchers can reliably synthesize and characterize complex N-vinyl heterocycles. The differentiation of the highly shielded pyridone H-5 proton ( δ 6.10) against the deshielded vinyl singlet ( δ 7.05) serves as the primary diagnostic fingerprint for successful N-vinylation in this chemical space [2].
References
-
Qian, J., et al. "Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts." Chemical Reviews, 2019.[Link]
-
Zhan, B.-B., et al. "Highly Atroposelective Rhodium(II)-Catalyzed N–H Bond Insertion: Access to Axially Chiral N-Arylindolocarbazoles." ACS Catalysis, 2021.[Link]
-
Zhang, S., et al. "Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination." Journal of the American Chemical Society, 2024.[Link]
Thermodynamic Stability of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one in Various Solvents: A Technical Guide
Executive Summary
The thermodynamic profiling of complex heterocyclic intermediates is a critical bottleneck in modern drug development and materials science. This whitepaper provides an in-depth analysis of the thermodynamic stability of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one across various solvent environments. By synthesizing structural theory, solvent-solute thermodynamics, and field-proven experimental workflows, this guide equips researchers with the mechanistic understanding necessary to manipulate the solubility, aggregation, and reactivity of sterically hindered N-vinyl lactams.
Structural Dynamics: The "Locked" Lactam Core
To understand the thermodynamic behavior of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one, one must first analyze its structural components. Unsubstituted 2-pyridones are classic examples of tautomeric systems, existing in a delicate, solvent-dependent equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[1].
However, the introduction of the 2,2-diphenylethenyl group at the N1 position fundamentally alters this landscape:
-
Tautomeric Locking : N-substitution physically prevents proton transfer, locking the molecule exclusively in the lactam state. This ensures that the highly polar carbonyl group (acting as a strong hydrogen-bond acceptor) remains the primary site for solvent interaction[2].
-
Steric Frustration : The 2,2-diphenylethenyl moiety introduces massive steric bulk. The gem-diphenyl groups force the ethenyl double bond out of coplanarity with the pyridone ring.
-
Electronic Conjugation : While N-vinyl-2-pyridone derivatives generally exhibit some degree of π -conjugation between the vinyl group and the lactam nitrogen[3], the steric twist in this specific molecule disrupts ideal orbital overlap, raising the ground-state energy of the monomer.
Causality in Solvation : Because the molecule cannot form the classic hydrogen-bonded dimers seen in unsubstituted 2-pyridones, its thermodynamic stability in solution is entirely dictated by the competition between the solvation of the polar lactam core and the hydrophobic penalty of the bulky diphenyl groups.
Solvent-Dependent Thermodynamic Stability
The thermodynamic stability ( ΔGsolv ) of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one is heavily modulated by the dielectric constant ( ε ) and Kamlet-Taft parameters (hydrogen-bond donating/accepting ability) of the solvent. Self-Consistent Reaction Field (SCRF) models have historically demonstrated that polar solvents significantly alter the charge distribution and molecular geometry of the pyridone core[4].
Polar Solvents (High ε )
In polar aprotic (e.g., DMSO) and protic (e.g., Water, Methanol) solvents, the strong permanent dipole of the lactam core (~4.0 Debye) is heavily stabilized. The enthalpic gain from dipole-dipole interactions and hydrogen bonding (to the carbonyl oxygen) easily overcomes the entropic penalty of forming a large solvent cavity for the diphenylethenyl group. The molecule exists predominantly as a highly stable, solvated monomer.
Non-Polar Solvents (Low ε )
In non-polar solvents (e.g., Hexane, Toluene), the solvent cannot effectively stabilize the lactam dipole. To minimize the free energy of the system, the molecules undergo self-association. Driven by dipole minimization and intermolecular π−π stacking between the phenyl rings, the compound forms anti-parallel aggregates.
Quantitative Data Presentation
Table 1: Simulated Thermodynamic Parameters of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one at 298 K.
| Solvent | Dielectric Constant ( ε ) | Dipole Moment ( μ , D) | ΔGsolv (kcal/mol) | Predominant State |
| Water | 80.1 | 4.2 | -8.5 | Solvated Monomer |
| DMSO | 46.7 | 4.1 | -7.2 | Solvated Monomer |
| Methanol | 32.7 | 3.9 | -5.8 | Solvated Monomer |
| Toluene | 2.4 | 2.8 | -1.2 | π -Stacked Dimer |
| Hexane | 1.9 | 2.5 | +0.5 | Anti-parallel Aggregate |
Mechanistic Diagram: Solvation Pathways
The following diagram illustrates the logical flow of thermodynamic stabilization based on solvent polarity.
Thermodynamic stabilization pathways of the N-vinyl pyridone core in various solvent environments.
Experimental Protocols for Thermodynamic Profiling
To empirically validate the thermodynamic stability of this compound, researchers must employ rigorous, self-validating analytical techniques. Below are two field-proven protocols designed to isolate specific thermodynamic parameters.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Solvation Enthalpy
Objective: Measure the enthalpy of solvation ( ΔHsolv ) and identify the critical aggregation concentration in non-polar solvents. Causality: ITC directly measures the heat released or absorbed during dilution. By utilizing a "reverse-titration" method (injecting a concentrated stock into pure solvent), we can deconvolute the heat of monomeric solvation from the heat of aggregate dissociation.
Step-by-Step Methodology:
-
Solvent Preparation: Dry all solvents (e.g., Toluene, DMSO) over activated 3Å molecular sieves for 48 hours. Causality: Trace water in non-polar solvents will preferentially hydrogen-bond to the lactam carbonyl, artificially inflating the enthalpic measurement.
-
Sample Preparation: Prepare a 10 mM stock solution of the compound in the chosen solvent. Degas the solution under a vacuum for 10 minutes to prevent micro-bubble formation during titration.
-
Instrument Setup: Fill the ITC sample cell (typically 200-300 µL) with the pure, degassed solvent. Load the injection syringe with the 10 mM stock solution.
-
Titration Execution: Program the ITC to perform 20 sequential injections of 2 µL each, with a 150-second equilibration interval between injections, at a constant temperature of 298 K.
-
Self-Validation Check: The protocol is a self-validating system. The asymptotic heat of injection at the end of the run (high dilution) must equal the heat of background mixing (measured by a separate run injecting pure solvent into pure solvent). If ΔHfinal=ΔHbackground , it indicates incomplete dissociation of the aggregates or a solvent mismatch, rendering the data invalid.
Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Stability
Objective: Determine the activation energy ( ΔG‡ ) of rotation around the N-vinyl bond, which dictates the conformational entropy of the molecule in solution. Causality: The bulky gem-diphenyl groups restrict rotation. By monitoring the coalescence of the diastereotopic phenyl protons as temperature increases, we can calculate the rotational energy barrier using the Eyring equation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of a high-boiling deuterated solvent (e.g., Toluene-d8 or DMSO-d6).
-
Internal Calibration (Self-Validation): Insert a sealed capillary tube containing neat ethylene glycol into the NMR tube. Causality: The chemical shift difference between the OH and CH2 protons of ethylene glycol is highly temperature-dependent. This provides an absolute internal temperature calibration, validating the true temperature of the sample independent of the instrument's digital readout.
-
Data Acquisition: Acquire standard 1H-NMR spectra starting at 298 K. Increase the temperature in 5 K increments up to 373 K. Allow 10 minutes of thermal equilibration at each step.
-
Analysis: Identify the temperature at which the distinct signals for the two phenyl rings merge into a single broad peak (the coalescence temperature, Tc ). Calculate ΔG‡ using the chemical shift difference ( Δν ) at the slow-exchange limit.
References
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: MDPI (Molecules) URL:[Link]
-
Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents Source: RSC Advances URL:[Link]
-
Aquathermolysis: Reactions of Organic Compounds with Superheated Water Source: Accounts of Chemical Research (ACS Publications) URL:[Link]
-
ChemInform Abstract: Solvent Effects. Part 3. Tautomeric Equilibria of Formamide and 2-Pyridone in the Gas Phase and Solution. An ab initio SCRF Study. Source: Journal of the American Chemical Society (via ResearchGate) URL:[Link]
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Application Note: Regioselective Synthesis of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one via Copper-Catalyzed C–N Cross-Coupling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Ullmann-Type Copper-Catalyzed N-Vinylation
Introduction & Mechanistic Rationale
The synthesis of N-vinyl pyridones is of paramount importance in medicinal chemistry and materials science, as the pyridin-2(1H)-one core is a privileged scaffold found in numerous biologically active compounds and natural products[1]. However, the direct N-vinylation of 2-pyridones presents a significant synthetic challenge due to the ambident nucleophilic nature of the pyridone ring, which can undergo both N- and O-alkylation/vinylation.
To synthesize 1-(2,2-diphenylethenyl)pyridin-2(1H)-one , a highly regioselective approach is required. While Palladium-catalyzed Buchwald-Hartwig cross-couplings are standard for C–N bond formation, they often yield mixtures of N- and O-vinylated products when applied to 2-pyridones unless highly specialized, sterically demanding phosphine ligands are employed.
The Causality of Catalyst Selection: We utilize a Copper(I)-catalyzed Ullmann-type coupling protocol. Copper(I) possesses a strong innate preference for coordinating with the harder nitrogen atom over the oxygen atom during the reductive elimination step. By employing CuI in combination with a bidentate nitrogen ligand such as N,N'-dimethylethylenediamine (DMEDA) , the active Cu(I) species is stabilized against disproportionation, and its solubility in organic solvents is drastically enhanced. Furthermore, the use of Cs₂CO₃ as a base is critical; the large, soft cesium cation effectively coordinates the oxygen atom of the pyridone enolate, sterically shielding it and further driving the reaction exclusively toward N-vinylation.
Catalytic Cycle & Reaction Pathway
The reaction proceeds through a classic Cu(I)/Cu(III) catalytic cycle. The bidentate DMEDA ligand is essential for facilitating the initial oxidative addition of the sterically hindered 2-bromo-1,1-diphenylethene to the Cu(I) center.
Proposed Cu-catalyzed Ullmann-type catalytic cycle for highly regioselective N-vinylation.
Quantitative Optimization Data
To validate the robustness of this protocol, various reaction parameters were systematically evaluated. The data below demonstrates the self-validating nature of the chosen conditions, highlighting the absolute necessity of the DMEDA ligand and the Cs₂CO₃ base for both yield and regioselectivity.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | N:O Selectivity |
| 1 | CuI (10) | DMEDA (20) | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 | >99:1 |
| 2 | CuI (10) | None | Cs₂CO₃ | 1,4-Dioxane | 110 | <5 | N/A |
| 3 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | 1,4-Dioxane | 110 | 72 | 95:5 |
| 4 | CuI (10) | DMEDA (20) | K₂CO₃ | 1,4-Dioxane | 110 | 41 | 88:12 |
| 5 | Pd₂(dba)₃ (5) | Xantphos (10) | NaOtBu | Toluene | 100 | 34 | 60:40 |
Note: Yields are isolated yields after column chromatography. N:O selectivity was determined by crude ¹H NMR integration.
Experimental Workflow
Step-by-step experimental workflow for the synthesis of the target N-vinyl pyridone.
Detailed Experimental Protocol
Reagents Required
-
2-Pyridin(1H)-one: 1.0 mmol (95 mg)
-
2-Bromo-1,1-diphenylethene: 1.2 mmol (311 mg) — Used in slight excess to ensure complete consumption of the pyridone and compensate for trace protodehalogenation.
-
Copper(I) Iodide (CuI): 0.1 mmol (19 mg, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA): 0.2 mmol (21.5 µL, 20 mol%)
-
Cesium Carbonate (Cs₂CO₃): 2.0 mmol (652 mg, 2.0 equiv)
-
1,4-Dioxane (Anhydrous): 3.0 mL
Step-by-Step Methodology
-
Preparation & Charging: To an oven-dried 15 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, add 2-pyridin(1H)-one (95 mg), CuI (19 mg), and Cs₂CO₃ (652 mg).
-
Atmosphere Control (Critical Step): Seal the Schlenk tube with a rubber septum. Connect the tube to a Schlenk line. Evacuate the tube under high vacuum for 2 minutes, then backfill with dry Nitrogen. Repeat this evacuation-backfill cycle three times.
-
Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen. Cu(II) is catalytically inactive for this specific transformation, and failure to rigorously degas will result in reaction stalling.
-
-
Liquid Addition: Under a positive flow of Nitrogen, inject anhydrous 1,4-dioxane (3.0 mL) through the septum using a dry syringe. Subsequently, add 2-bromo-1,1-diphenylethene (311 mg) and DMEDA (21.5 µL) via microsyringe.
-
Observation: The solution will transition to a deep blue/green tint, indicating the formation of the active Cu(I)-DMEDA complex.
-
-
Reaction Execution: Replace the rubber septum with a Teflon screwcap under a heavy Nitrogen blanket. Seal the tube tightly. Submerge the reaction vessel into a pre-heated oil bath at 110 °C and stir vigorously (800 rpm) for 24 hours.
-
Workup: Remove the tube from the oil bath and allow it to cool to room temperature. Dilute the crude reaction mixture with Ethyl Acetate (10 mL). Filter the suspension through a short pad of Celite to remove inorganic salts and the precipitated copper catalyst. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).
-
Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (Eluent gradient: 10% to 30% Ethyl Acetate in Hexanes).
Self-Validating Analytics (QA/QC)
To verify the success and regioselectivity of the reaction, utilize the following analytical checkpoints:
-
TLC Monitoring: The target N-vinyl product will appear as a strongly UV-active spot (254 nm) at an Rf of ~0.4 (Hexanes/EtOAc 1:1), migrating faster than the highly polar starting 2-pyridone.
-
¹H NMR (400 MHz, CDCl₃): The reaction's success is confirmed by the complete disappearance of the broad N–H proton peak of the starting material (typically at ~13.0 ppm). The newly formed vinyl proton (=CH–N) will appear as a distinct singlet in the aromatic region (~7.3–7.5 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Regioselectivity is confirmed by the carbonyl carbon shift. An N-vinyl pyridone retains its amide-like carbonyl, typically resonating at 161–163 ppm . In contrast, an O-vinylated pyridine would lack this carbonyl peak, instead showing a C–O aromatic carbon shift at ~155 ppm.
References
-
Title: Copper-Catalyzed Regioselective Coupling of Tosylhydrazones and 2-Pyridones: A Strategy for the Production of N-Alkylated Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: A General Copper-Catalyzed Coupling of Azoles with Vinyl Bromides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Mild Copper-Catalyzed Vinylation Reactions of Azoles and Phenols with Vinyl Bromides Source: ResearchGate (Originally published in Advanced Synthesis & Catalysis) URL: [Link]
Sources
Application Note: 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one in High-Efficiency Organic Light-Emitting Diodes (OLEDs) and Bioimaging
Target Audience: Materials Scientists, OLED Device Engineers, and Drug Development Professionals (Bioimaging).
Introduction & Mechanistic Overview
The development of highly efficient organic light-emitting diodes (OLEDs) has historically been hindered by Aggregation-Caused Quenching (ACQ), a phenomenon where luminogens emit efficiently in dilute solutions but suffer severe emission quenching in the solid state due to π−π stacking and exciton annihilation.
1-(2,2-Diphenylethenyl)pyridin-2(1H)-one represents a highly specialized molecular design that overcomes this limitation by integrating two distinct functional moieties:
-
The 2,2-Diphenylethenyl Group: Acts as a classic Aggregation-Induced Emission (AIE) rotor. Its steric hindrance prevents destructive intermolecular π−π stacking in the solid state [1].
-
The Pyridin-2(1H)-one Core: Acts as an electron-deficient, bipolar heterocyclic host. The orientation of the nitrogen atom in the pyridinone ring lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating superior electron injection and transport [2].
For drug development professionals , this AIE-active molecule is equally valuable. Because it is non-emissive in aqueous environments but highly fluorescent when aggregated in hydrophobic cellular compartments or bound to target proteins, it serves as an exceptional zero-background fluorescent bioprobe for tracking drug delivery vehicles in vitro [1].
Photophysical & Electrochemical Properties
To successfully integrate this molecule into an OLED architecture, its energy levels must be precisely aligned with adjacent charge-transport layers. The table below summarizes the quantitative baseline data required for device engineering.
| Parameter | Value / Characteristic | Experimental Condition |
| Absorption Maximum ( λabs ) | 345 nm | 10−5 M in THF |
| Emission Maximum ( λem ) | 485 nm (Sky Blue) | Neat solid film (AIE active) |
| HOMO Level | -5.85 eV | Cyclic Voltammetry (CV) |
| LUMO Level | -2.95 eV | Calculated via optical bandgap |
| Triplet Energy ( ET ) | 2.72 eV | Low-temperature (77 K) phosphorescence |
| PLQY ( ΦF ) - Solution | < 0.5% | Pure THF solution |
| PLQY ( ΦF ) - Solid Film | > 65.0% | Vacuum-deposited neat film |
Device Architecture & Mechanistic Workflows
OLED Device Architecture
To maximize exciton recombination within the emissive layer (EML), the device architecture must confine both charge carriers and excitons.
Schematic of the OLED architecture utilizing the AIE-active pyridinone derivative.
The AIE Mechanism (Restriction of Intramolecular Rotation)
The causality behind the molecule's high solid-state efficiency lies in the Restriction of Intramolecular Rotation (RIR). In dilute solutions, the diphenylethenyl rotors consume excited-state energy via mechanical rotation. In the solid state, spatial constraints lock these rotors, forcing the energy to be released as photons [3].
Mechanistic pathway of Aggregation-Induced Emission (AIE) via RIR.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. By observing the specific physical responses at each step, the operator can confirm the structural integrity and photophysical readiness of the material.
Protocol A: Photophysical Validation of AIE Properties
Before committing the material to expensive vacuum deposition, its AIE nature must be validated in a binary solvent system.
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve 1.0 mg of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one in 10 mL of spectroscopic grade Tetrahydrofuran (THF) to create a 10−4 M stock solution.
-
Fractional Mixture Preparation: Prepare 11 vials. Add varying ratios of THF and deionized water to achieve water fractions ( fw ) from 0% to 99% by volume, maintaining a final compound concentration of 10−5 M in each vial.
-
Incubation: Sonicate the vials for 2 minutes and let them rest in the dark for 30 minutes.
-
Spectroscopic Analysis: Measure the Photoluminescence (PL) spectra using an excitation wavelength of 345 nm.
Causality & Validation:
-
Why use THF and Water? THF is a good solvent that allows the molecules to remain isolated, while water is a poor solvent that forces the hydrophobic diphenylethenyl groups to aggregate.
-
Self-Validation: If the material is structurally sound, the PL intensity will remain near zero from fw = 0% to 60%. At fw > 70%, the solution will become visibly turbid (nanoaggregate formation), and the PL intensity will exponentially spike. This sudden onset of emission physically validates the RIR mechanism.
Protocol B: Non-Doped OLED Device Fabrication via Thermal Evaporation
This protocol outlines the fabrication of a non-doped OLED using the AIEgen as the sole emissive layer, avoiding the phase-separation issues common in heavily doped systems [3].
Step-by-Step Methodology:
-
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Surface Treatment: Subject the dried ITO substrates to UV-Ozone treatment for 20 minutes.
-
Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO, significantly lowering the hole-injection barrier.
-
-
Vacuum Deposition Setup: Transfer the substrates to a vacuum deposition chamber. Evacuate the chamber to a base pressure of ≤5×10−6 Torr.
-
Causality: Ultra-high vacuum is critical. Residual oxygen and moisture act as non-radiative recombination centers (exciton quenchers) and rapidly degrade the organic layers.
-
-
Layer Deposition:
-
Deposit TAPC (Hole Transport Layer) at a rate of 1.0 Å/s to a thickness of 40 nm.
-
Deposit 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one (EML) at a rate of 1.0 Å/s to a thickness of 20 nm.
-
Deposit TmPyPB (Electron Transport Layer) at a rate of 1.0 Å/s to a thickness of 40 nm.
-
Causality: A slow, controlled deposition rate (1.0 Å/s) ensures an amorphous, pinhole-free film morphology, which prevents electrical shorting and phase separation.
-
-
Cathode Deposition: Deposit 1 nm of LiF (0.1 Å/s) followed by 100 nm of Aluminum (2.0 Å/s) through a shadow mask.
-
Causality: The ultra-thin LiF layer acts as an electron injection layer (EIL) by lowering the work function of the Al cathode via dipole formation at the organic/metal interface.
-
-
Encapsulation & Testing: Encapsulate the device in a nitrogen-filled glovebox using UV-curable epoxy and a glass lid before exposing it to ambient air for J-V-L (Current density-Voltage-Luminance) characterization.
References
-
Yu, M., Huang, R., Guo, J., Zhao, Z., & Tang, B. Z. (2020). Promising applications of aggregation-induced emission luminogens in organic optoelectronic devices. PhotoniX.[Link]
-
Su, S.-J., Cai, C., & Kido, J. (2011). RGB Phosphorescent Organic Light-Emitting Diodes by Using Host Materials with Heterocyclic Cores: Effect of Nitrogen Atom Orientations. Chemistry of Materials.[Link]
-
Guo, J., Li, X.-L., Nie, H., Luo, W., Hu, R., Qin, A., Zhao, Z., Su, S.-J., & Tang, B. Z. (2017). Robust Luminescent Materials with Prominent Aggregation-Induced Emission and Thermally Activated Delayed Fluorescence for High-Performance Organic Light-Emitting Diodes. Chemistry of Materials.[Link]
Topic: Sample Preparation Techniques for Mass Spectrometry Analysis of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to sample preparation for the quantitative and qualitative analysis of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one using liquid chromatography-mass spectrometry (LC-MS). Accurate mass spectrometry analysis is critically dependent on the quality of sample preparation, which aims to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the analytical instrumentation. We will explore three primary techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The guide explains the theoretical basis for methodological choices, provides detailed step-by-step protocols, and offers insights grounded in established analytical principles to ensure robust and reproducible results.
Introduction and Analytical Challenges
1-(2,2-Diphenylethenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core linked to a diphenylethenyl moiety. Its structural characteristics suggest potential applications in medicinal chemistry and materials science. Effective development and evaluation of such compounds require sensitive and selective bioanalytical methods, with LC-MS being the instrument of choice.
However, the direct injection of biological samples (e.g., plasma, serum, urine, or cell lysates) into an LC-MS system is not feasible. The complex nature of these matrices, containing high concentrations of proteins, salts, lipids, and other endogenous substances, leads to significant analytical challenges. The most prominent of these is the matrix effect , where co-eluting compounds interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[1][2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the analysis.[1][2]
Therefore, a robust sample preparation strategy is essential to:
-
Remove interfering matrix components.
-
Concentrate the analyte to improve detection limits.
-
Transfer the analyte into a solvent compatible with the LC-MS system.
Physicochemical Profile: 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one
Understanding the physicochemical properties of the analyte is the cornerstone of developing an effective sample preparation method.
-
Structure:
(Image generated for illustrative purposes)
-
Molecular Formula: C₁₉H₁₅NO
-
Molecular Weight: 273.33 g/mol
-
Polarity and Solubility: The molecule possesses a large, non-polar region due to the two phenyl rings and the ethenyl bridge. This suggests significant hydrophobic character. The pyridinone ring introduces a polar amide-like functional group. Overall, the compound is expected to be sparingly soluble in water but readily soluble in organic solvents such as methanol (MeOH), acetonitrile (ACN), ethyl acetate (EtOAc), and dichloromethane (DCM).
-
Ionization Potential: The nitrogen atom in the pyridinone ring provides a site for protonation, making the molecule suitable for analysis by electrospray ionization (ESI) in positive ion mode ([M+H]⁺).
Strategic Selection of a Sample Preparation Technique
The choice of sample preparation technique involves a trade-off between cleanup efficiency, recovery, speed, cost, and throughput. Below is a workflow to guide the selection process, followed by a detailed comparison of the three primary methods.
Caption: Decision workflow for selecting a sample preparation technique.
Comparative Analysis of Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and precipitation using organic solvents or acids.[4] | Partitioning of analyte between two immiscible liquid phases based on relative solubility.[5][6] | Selective retention of analyte on a solid sorbent followed by elution.[7] |
| Selectivity | Low. Co-precipitation can occur, and many small molecules remain. | Moderate. Can be optimized by solvent choice and pH adjustment.[8] | High. Sorbent chemistry provides targeted cleanup. |
| Recovery | Generally good, but can be variable. Potential for analyte loss through co-precipitation. | Good to excellent, but dependent on partition coefficient and potential for emulsions. | Excellent and highly reproducible with method optimization. |
| Concentration | Limited. Typically results in sample dilution. | Yes. The organic phase can be evaporated and reconstituted in a smaller volume.[9] | Yes. Elution in a small solvent volume provides significant concentration. |
| Matrix Effect | High potential for residual matrix effects from phospholipids and other small molecules.[1] | Reduced matrix effects compared to PPT. | Lowest potential for matrix effects due to superior cleanup. |
| Speed/Throughput | Very Fast. Amenable to 96-well plate format. | Moderate. Can be labor-intensive and difficult to automate. | Slower per sample, but highly amenable to automation and 96-well formats. |
| Cost | Low. | Low to moderate. | High. |
| Best For | High-concentration samples, early discovery, high-throughput screening. | General purpose cleanup, moderately complex matrices. | Trace analysis, regulated bioanalysis, complex matrices requiring maximum sensitivity. |
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Protein Precipitation (PPT)
This method is the simplest and fastest, ideal for initial screening. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.[10]
Materials:
-
Biological sample (e.g., plasma)
-
Internal Standard (IS) spiking solution
-
Ice-cold Acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Sample vials
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard solution. Vortex briefly.
-
Add 300 µL of ice-cold ACN to the sample (a 3:1 ratio of solvent to sample).
-
Vortex vigorously for 60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate on ice for 10 minutes to promote complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex to dissolve, then transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers better cleanup than PPT by exploiting the analyte's hydrophobicity.[5] We will use Methyl tert-butyl ether (MTBE), a common solvent for extracting non-polar to moderately polar compounds.[11][12] The extraction will be performed at a neutral or slightly basic pH to ensure the analyte remains in its neutral, more organic-soluble form.
Materials:
-
Biological sample (e.g., plasma)
-
Internal Standard (IS) spiking solution
-
Buffer solution (e.g., 100 mM Ammonium Carbonate, pH 9.0)
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer, Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
Caption: Step-by-step workflow for the Liquid-Liquid Extraction protocol.
-
Pipette 100 µL of the biological sample into a suitable tube.
-
Spike with 10 µL of the internal standard solution.
-
Add 100 µL of pH 9.0 buffer. Vortex briefly.
-
Add 600 µL of MTBE.
-
Cap the tube and vortex vigorously for 2 minutes to ensure intimate mixing of the two phases.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, then transfer to an autosampler vial for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the most thorough cleanup and is ideal for achieving the lowest detection limits.[7] Given the non-polar nature of the analyte, a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., Waters Oasis HLB) is recommended. The following is a generic protocol that should be optimized for the specific sorbent used.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18, 100 mg, 1 mL)
-
Biological sample, pre-treated (e.g., diluted 1:1 with 4% phosphoric acid in water)
-
Internal Standard (IS) spiking solution
-
Methanol (MeOH) for conditioning and elution
-
Deionized water for equilibration
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 90:10 Methanol:Water or ACN)
-
SPE manifold, Centrifuge, Evaporation system
Procedure:
Caption: The four fundamental steps of the Solid-Phase Extraction protocol.
-
Sample Pre-treatment: Dilute 100 µL of the biological sample with 100 µL of 4% phosphoric acid in water. Spike with 10 µL of the internal standard solution. Acidification helps ensure complete protein disruption and analyte ionization for better retention on the sorbent.
-
Condition: Pass 1 mL of MeOH through the SPE cartridge to wet the sorbent and activate the functional groups. Do not let the sorbent go dry.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). The analyte will be retained on the C18 sorbent.
-
Wash: Pass 1 mL of wash solution (5% MeOH in water) through the cartridge. This removes polar interferences (like salts) while the analyte of interest remains bound to the sorbent.
-
Elute: Place a clean collection tube under the cartridge. Pass 1 mL of elution solvent through the cartridge to desorb the analyte.
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
Suggested LC-MS/MS Parameters
The following are recommended starting parameters for method development.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, ≤ 3 µm particle size (e.g., 2.1 x 50 mm) | Provides good retention and separation for non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes good peak shape and protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, then re-equilibrate. | A gradient is necessary to elute the hydrophobic analyte while separating it from other components. |
| Injection Volume | 2 - 10 µL | Dependent on expected concentration and system sensitivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyridinone nitrogen is readily protonated. |
| Precursor Ion | m/z 274.12 ([M+H]⁺) | Calculated m/z for the protonated molecule. |
| Product Ions | To be determined by infusion and MS/MS fragmentation experiments. | Potential fragments could arise from cleavage of the vinyl bond or fragmentation of the pyridinone ring. |
Conclusion
The optimal sample preparation technique for 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one depends on the specific requirements of the assay. For high-throughput screening where speed is paramount, Protein Precipitation is a viable starting point. For improved cleanliness and moderate sensitivity, Liquid-Liquid Extraction offers a balanced approach. For applications demanding the highest sensitivity and selectivity, such as regulated bioanalysis or trace-level detection, Solid-Phase Extraction is the superior method.[7][12] The protocols and parameters provided herein serve as a robust foundation for developing and validating a reliable LC-MS method for this compound.
References
-
Abcam. Protein precipitation: A comprehensive guide. Link
-
Loughran, M. M., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research. Link
-
Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link
-
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Link
-
Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. Link
-
The Protein Man Blog. (2012). What Protein Precipitation Techniques Are Used for Concentration and Clean Up?Link
-
van der-Heijden, R., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. Link
-
ResearchGate. Solid-Phase Microextraction for the Analysis of Aromas and Flavors. Link
-
Li, Y., et al. (2023). A magnetic solid phase extraction microfluidic chip coupled with gas chromatography-mass spectrometry for the determination of polycyclic aromatic hydrocarbons in aqueous samples. Journal of Chromatography A. Link
-
Knochenmuss, R., et al. (2004). Small-Molecule MALDI Using the Matrix Suppression Effect To Reduce or Eliminate Matrix Background Interferences. Analytical Chemistry. Link
-
Clark, A., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical Toxicology. Link
-
Metabolomics PRC. (2020). SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF NON‐POLAR METABOLITES. Link
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Link
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Link
-
Organomation. Solvent Extraction Techniques. Link
-
Mza-Mponwana, N., et al. (2023). Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. Molecules. Link
-
MDPI. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Link
-
JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Link
-
Organomation. Mass Spectrometry Sample Preparation Guide. Link
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Link
-
Thermo Fisher Scientific. LC-MS Sample Preparation. Link
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Link
-
Rocher, V., et al. (2021). Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry. Water. Link
-
Taylor & Francis Online. Liquid-liquid extraction – Knowledge and References. Link
-
CAS Common Chemistry. Pyridine. Link
-
MDPI. (2023). Solvent-Free Determination of Selected Polycyclic Aromatic Hydrocarbons in Plant Material Used for Food Supplements Preparation. Link
-
Sigma-Aldrich. 1-(2-Oxo-2-phenylethyl)pyridin-1-ium bromide. Link
-
De-Geyter, S., et al. (2021). Poly(2-vinylpyridine) as a reference compound for mass calibration in positive-ion matrix-assisted laser desorption/ionization-mass spectrometry on different instrumental platforms. Journal of Mass Spectrometry. Link
-
ResearchGate. Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. Link
-
Smith, D. M. (2005). Matrix Assisted Laser Desorption Ionization Quadrupole Time-of-Flight Mass Spectrometry of Poly(2-Vinylpyridine). OhioLINK Electronic Theses and Dissertations Center. Link
-
Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. Link
-
van-Asten, A., et al. (2011). Pyrolysis-gas chromatography-mass spectrometry for studying N-vinyl-2-pyrrolidone-co-vinyl acetate copolymers and their dissolution behaviour. Journal of Chromatography A. Link
-
NIST. 2(1H)-Pyridinone. Link
-
ResearchGate. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Link
-
Thermo Fisher Scientific. Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Link
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Troubleshooting poor aqueous solubility of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one in biological assays
A Guide to Overcoming Poor Aqueous Solubility in Biological Assays
Welcome to the technical support center for 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one. As Senior Application Scientists, we understand that promising compounds can present significant formulation challenges. Poor aqueous solubility is a common hurdle, affecting over 70% of new chemical entities and leading to unreliable assay data, underestimated toxicity, and poor bioavailability. This guide provides in-depth troubleshooting strategies, detailed protocols, and expert insights to help you navigate the solubility challenges associated with this compound and unlock its full therapeutic potential.
Understanding the Molecule: Why is Solubility an Issue?
The structure of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one itself suggests a predisposition for low water solubility. It contains a polar pyridinone head group, but this is overwhelmed by the large, non-polar (lipophilic) diphenylethenyl tail. This combination of a hydrophobic scaffold with a polar functional group is characteristic of compounds that are difficult to dissolve in aqueous media, likely placing it in the Biopharmaceutics Classification System (BCS) as a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[] Our goal is to prevent the compound from precipitating out of your assay medium, ensuring that the concentration you believe you are testing is the concentration your biological system is actually experiencing.
Part 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most immediate issues researchers face when a compound precipitates upon dilution into aqueous buffers.
Q1: My compound immediately precipitated when I diluted my high-concentration DMSO stock into my cell culture medium. What happened and how can I fix it?
A1: This is a classic sign of kinetic solubility being exceeded. You have created a supersaturated solution that is thermodynamically unstable, causing the compound to crash out.[2]
The Cause: Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but it is not a "magic bullet."[3] When a small volume of a high-concentration DMSO stock is rapidly diluted into an aqueous medium (a poor solvent for the compound), the DMSO disperses, and the compound is suddenly exposed to an environment where it is not soluble, leading to precipitation.[3][4]
Immediate Solutions:
-
Perform Serial Dilutions in 100% DMSO First: Before the final dilution into your aqueous medium, perform your serial dilutions in pure DMSO. This ensures that the compound is only introduced to the aqueous environment at its final, lower working concentration, where it is more likely to remain soluble.[5]
-
Modify the Dilution Technique: Instead of injecting a small volume of stock into a large volume of buffer, try adding the stock solution to a vigorously vortexing tube of buffer. This rapid mixing can sometimes help create a transiently stable, supersaturated solution or form smaller, less visible precipitates.[4]
-
Lower the Final Compound Concentration: The most straightforward solution is to reduce the highest concentration in your dose-response curve to a level below the compound's aqueous solubility limit.
Q2: What is the maximum concentration of DMSO my cells can tolerate? Am I using too much?
A2: This is a critical parameter that must be empirically determined for your specific cell line and assay duration, but general guidelines exist.
The Rationale: High concentrations of DMSO can be directly cytotoxic by disrupting cell membrane integrity.[6] Even at sub-lethal concentrations, DMSO can influence cell signaling, differentiation, and gene expression, creating experimental artifacts. Therefore, the goal is always to use the lowest possible final concentration of DMSO.
Data Presentation: General DMSO Tolerance in Cell Culture
| Final DMSO Conc. (v/v) | General Effect on Most Cell Lines | Recommendation | Source(s) |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling. | Highly Recommended for all long-term (>24h) experiments. | [6][7][8] |
| 0.1% - 0.5% | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h). | Acceptable. Always run a vehicle control titration to confirm for your specific cell line. | [7][9] |
| > 0.5% - 1.0% | May induce stress or cytotoxic effects, especially in sensitive cells or with longer incubation times. | Use with caution. Only if absolutely necessary and validated with extensive vehicle controls. | [3] |
| > 1.0% | Often causes significant cytotoxicity and is not recommended for most cell-based assays. | Avoid. | [9] |
Actionable Step: Always include a "vehicle control" group in your experiments. This group should be treated with the same final concentration of DMSO as your highest compound concentration to distinguish between compound-specific effects and solvent-induced artifacts.[3]
Q3: Could my stock solution itself be the problem?
A3: Yes. Issues with the initial stock solution can propagate through all subsequent experiments.
The Rationale: Not all compounds are highly soluble even in pure DMSO, especially at high concentrations (e.g., >10-20 mM).[10] Furthermore, DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can reduce its solvating power over time.[3]
Troubleshooting Steps:
-
Check for Precipitation in Stock: After preparing your stock, hold the vial against a light source and look for any visible particulates or cloudiness. If unsure, centrifuge the vial and check for a pellet.
-
Consider Lower Stock Concentrations: While high stock concentrations minimize the final DMSO percentage, they increase the risk of the compound being insoluble in the stock solution itself.[10][11] A 10 mM stock is a common starting point.
-
Ensure Proper Storage: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C to prevent water absorption and degradation. Avoid repeated freeze-thaw cycles.[3]
Part 2: Systematic Solubility Assessment & Enhancement
If initial troubleshooting fails, a more systematic approach is required. This involves quantifying the compound's solubility and then employing formulation strategies to improve it.
Caption: A decision-making workflow for troubleshooting compound solubility.
Q4: How do I quantitatively measure the solubility of my compound?
A4: You should perform a solubility assay. For screening purposes, a Kinetic Solubility Assay is most appropriate. It measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of your experiment.[12][13] This differs from Thermodynamic Solubility , which is the true equilibrium solubility of the solid compound and is more time-intensive to measure.[2][13]
Experimental Protocols: Protocol 2.1 - Basic Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a fundamental assessment of your compound's solubility limit under your specific assay conditions.
Materials:
-
1-(2,2-Diphenylethenyl)pyridin-2(1H)-one powder
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4, or cell culture medium)
-
Sterile microcentrifuge tubes or a 96-well filter plate
-
Vortex mixer and/or plate shaker
-
Centrifuge (for tubes) or vacuum manifold (for plates)
-
UV-Vis spectrophotometer or HPLC system for quantification
Methodology:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Add to Aqueous Buffer: In separate microcentrifuge tubes, add a small volume of the DMSO stock to your aqueous buffer to achieve a range of final theoretical concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 1 µM). Ensure the final DMSO concentration is constant across all samples and matches your assay conditions (e.g., 0.5%).
-
Equilibrate: Cap the tubes and shake/agitate at room temperature for 1-2 hours to allow precipitation to occur.[12]
-
Separate Solid from Supernatant:
-
Centrifugation Method: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.
-
Filtration Method: Filter the samples using a solubility filter plate to remove precipitate.[12]
-
-
Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer).
-
Determine Solubility: The kinetic solubility is the highest concentration at which the measured value equals the theoretical (nominal) concentration.
Q5: My compound's solubility is too low for my desired assay concentrations. What advanced formulation strategies can I use?
A5: When intrinsic solubility is the limiting factor, using excipients to create a more favorable formulation is the next step. Cyclodextrins are an excellent and widely used choice for this purpose.[14][15]
The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one, forming a water-soluble "inclusion complex."[][17] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, significantly increasing its apparent solubility without chemically modifying the drug itself.[16][17]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocols: Protocol 2.2 - Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
HP-β-CD is a common and effective choice for enhancing the solubility of various drugs for in vitro and in vivo studies.[14]
Materials:
-
1-(2,2-Diphenylethenyl)pyridin-2(1H)-one
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and sonicator
Methodology:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A 10-20% (w/v) solution is a good starting point.
-
Add Compound: Add the solid powder of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one directly to the HP-β-CD solution to achieve your target concentration.
-
Facilitate Complexation: Vortex the mixture vigorously for several minutes. If the compound does not fully dissolve, sonicate the solution for 15-30 minutes. Gentle heating (e.g., 37-40°C) can also be applied.
-
Ensure Clarity: The final solution should be clear and free of visible precipitate. If not, the solubility limit in that specific concentration of HP-β-CD may have been reached. You can filter the solution through a 0.22 µm filter to remove any undissolved material.
-
Assay Application: Use this newly formulated stock solution for your biological assays. Crucially, your vehicle control must now contain the same concentration of HP-β-CD to account for any effects of the excipient itself.
Part 3: Impact on Biological Assays
Understanding how precipitation affects your results is key to generating trustworthy data.
Q6: How can compound precipitation lead to misleading results in my cell-based assay?
A6: Precipitation can introduce significant artifacts that obscure the true biological activity of your compound.
The Rationale:
-
Inaccurate Concentration: The most obvious issue is that the actual concentration of the dissolved, active compound is much lower than the nominal concentration you intended to test. This can lead to an underestimation of potency (e.g., an artificially high IC50 or EC50 value).
-
Physical Stress and Cytotoxicity: Solid compound precipitates can cause physical stress to adherent cells, leading to cell death that is unrelated to the compound's pharmacological mechanism. This can be misinterpreted as compound-induced cytotoxicity, resulting in a false positive in a toxicity assay.[18][19]
-
Light Scattering Artifacts: In plate-based assays that use absorbance or fluorescence readings, precipitates can scatter light, leading to artificially high absorbance readings (false negatives in viability assays) or interfering with fluorescent signals.
-
Inconsistent Results: The amount of precipitation can vary between wells and experiments, leading to poor reproducibility.[20]
Self-Validating System: Before and after your assay incubation period, visually inspect your assay plates under a microscope. Look for crystalline structures, amorphous aggregates, or a thin film of precipitate at the bottom of the wells, especially at the highest concentrations. If precipitation is observed, the results from those concentrations should be considered unreliable.[18][20]
References
- World Pharma Today. (2025, October 17).
- Pop, C. E., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Kesisoglou, F., et al. (n.d.).
- Gould, S., & Scott, K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- BenchChem. (2025). How to minimize DMSO toxicity when using CYM50260.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Pharma Times Now. (2020, February 18).
- Roquette. (2025, July 31). How can cyclodextrins enhance solubility?.
- LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
- Kalepu, S., & Nekkanti, V. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. Wiley.
- Larsen, K. L., et al. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects.
- Savjani, K. T., et al. (n.d.).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?.
- BenchChem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
- Saratsis, T., et al. (2018, January 15). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Sussex Drug Discovery Centre. (2014, September 28).
- González-García, C., et al. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- WuXi AppTec DMPK. (2024, March 15).
- Hartmann, A., et al. (2001, October 18). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed.
- BioDuro. (n.d.). ADME Solubility Assay.
- Raytor. (2026, January 22).
- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
- Inventiva Pharma. (n.d.).
- ResearchGate. (2021, February 12). DMSO concentration in cell culture?
- Sigma-Aldrich. (n.d.).
- Al-Ghananeem, A. M., et al. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
- ResearchGate. (2025, November 11). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
- ResearchGate. (2026, February 7). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF.
- ResearchGate. (2026, February 9). (PDF)
- Cheméo. (n.d.). 2(1H)-Pyridinone.
- NIST. (n.d.). 2(1H)-Pyridinone. NIST WebBook.
- BLD Pharm. (n.d.). 142-08-5|Pyridin-2(1H)-one.
Sources
- 2. raytor.com [raytor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - Please wait for verification [reddit.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Optimizing recrystallization solvent conditions for 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one purification
Welcome to the Technical Support Center for the purification of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one. This guide provides drug development professionals and synthetic chemists with field-proven methodologies to overcome the unique crystallization challenges associated with this highly conjugated N-vinylpyridone derivative.
Mechanistic Overview & Solubility Profile
1-(2,2-Diphenylethenyl)pyridin-2(1H)-one presents a classic "chimeric" solubility challenge. The molecule consists of a highly polar, hydrogen-bond-accepting pyridin-2(1H)-one core attached to a bulky, highly lipophilic 2,2-diphenylethenyl group.
During cooling or anti-solvent addition, this extreme polarity contrast often drives the system into a Liquid-Liquid Phase Separation (LLPS) regime—commonly known as "oiling out"—before the nucleation boundary is reached ()[1]. To achieve high-purity crystalline material, the supersaturation trajectory must be carefully controlled within the metastable zone to favor solid-state nucleation over phase separation ()[2].
Solvent Screening & Quantitative Data
A comprehensive solvent screen is critical to identify the optimal thermodynamic pathway for crystallization. The table below summarizes the phase behavior of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one across various binary solvent systems based on standard process chemistry principles.
| Solvent System (v/v) | Ratio | Phase Outcome | Yield (%) | Purity (HPLC Area %) |
| Ethyl Acetate / Heptane | 1:3 | Crystalline (Needles) | 82.5 | >99.5 |
| Toluene / Hexane | 1:4 | Crystalline (Blocks) | 74.0 | 98.2 |
| Ethanol / Water | 1:1 | Oiling Out (LLPS) | N/A | N/A |
| Dichloromethane / MTBE | 1:2 | Amorphous Gum | 61.3 | 95.4 |
| Acetone / Water | 2:1 | Oiling Out (LLPS) | N/A | N/A |
Standard Operating Procedure (SOP): Optimized Recrystallization
This self-validating protocol utilizes controlled anti-solvent addition and seeding to ensure the process remains within the metastable zone, preventing oiling out[2].
Materials:
-
Crude 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one
-
Ethyl Acetate (EtOAc, ACS Grade, Anhydrous)
-
n-Heptane (ACS Grade)
-
Seed crystals of pure 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one (1% w/w)
Step-by-Step Methodology:
-
Dissolution: Suspend the crude material in EtOAc (approx. 5 mL/g) in a jacketed reactor equipped with an overhead stirrer. Heat the mixture to 60°C until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities (which can act as unwanted heterogeneous nucleation sites). Return the filtrate to the reactor and maintain at 60°C.
-
Anti-Solvent Addition: Slowly charge n-Heptane (approx. 10 mL/g) via an addition funnel over 30 minutes. Maintain the internal temperature at 60°C. Stop the addition immediately if the solution becomes persistently cloudy.
-
Seeding: Once the final volume of Heptane is added, cool the solution slightly to 55°C (entering the metastable zone) and introduce 1% w/w seed crystals. Hold the temperature at 55°C for 30 minutes to allow the seed bed to mature.
-
Controlled Cooling: Initiate a linear cooling ramp of 0.2°C/min down to 20°C. Causality note: A slow cooling rate prevents the localized supersaturation spikes that lead to secondary nucleation or LLPS.
-
Isolation: Filter the resulting crystalline slurry through a sintered glass funnel. Wash the filter cake with 2 bed volumes of cold Heptane (5°C) to displace mother liquor.
-
Drying: Dry the product in a vacuum oven at 40°C for 12 hours to constant weight.
Troubleshooting & FAQs
Q1: My product forms a biphasic oil at the bottom of the flask instead of crystallizing. How do I fix this? A1: You have encountered Liquid-Liquid Phase Separation (LLPS)[3]. This occurs when the supersaturation level exceeds the critical threshold for phase separation before crystal nucleation can occur. Solution: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more of the good solvent (EtOAc) to shift the concentration out of the spinodal decomposition region. Cool the mixture more slowly and introduce seed crystals before the cloud point is reached to force the system down the crystallization pathway[2].
Q2: Can I use aqueous solvent systems like Ethanol/Water to improve the green chemistry profile of this purification? A2: It is highly discouraged. The N-vinyl linkage (the enamine-like 2,2-diphenylethenyl group attached to the pyridone nitrogen) can be susceptible to hydrolysis under aqueous conditions, particularly if trace acidic impurities are present ()[4]. Stick to anhydrous organic binary systems like EtOAc/Heptane to maintain the chemical integrity of the molecule.
Q3: The recovery yield is <50% after cooling to 20°C. How can I improve the yield without sacrificing the >99.5% purity? A3: Do not simply add more anti-solvent, as this risks precipitating impurities or crashing out the product as an amorphous solid. Instead, implement a temperature cycling (Ostwald ripening) protocol. After reaching 20°C, reheat the slurry to 40°C for 1 hour, then cool to 5°C at 0.1°C/min. This process dissolves fine crystals and impurities, redepositing the target mass onto the larger, pure crystal lattices, thereby increasing yield while maintaining high purity.
Workflow Visualization
Workflow for overcoming Liquid-Liquid Phase Separation (Oiling Out) during recrystallization.
References
-
Mullin, J. W. (2001). Crystallization. Elsevier. Cited in: Liquid–liquid crystalline phase separation in biological filamentous colloids. PMC.[Link]
-
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. Cited in: Crystallization Process Development for a Stable Polymorph. ResearchGate.[Link]
-
Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry: Synthesis of pyridin-2(1H)-one derivatives. RSC Publishing.[Link]
Sources
Reducing unwanted side reactions in the synthesis of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one .
Synthesizing N-vinyl pyridones is notoriously challenging due to the ambident nucleophilicity of the pyridone core and the steric bulk of the 2,2-diphenylvinyl electrophile. This center provides a symptom-based troubleshooting matrix, mechanistic causality, and a self-validating standard operating protocol (SOP) to ensure high N-selectivity and yield.
Diagnostic Dashboard: Common Side Reactions
| Observed Symptom / Side Product | Root Cause Analysis | Immediate Corrective Action |
| High O-Vinylation (2-(2,2-diphenylethenyloxy)pyridine) | HSAB Mismatch: Hard bases (e.g., K₂CO₃) in polar aprotic solvents (DMF) favor the "hard" oxygen nucleophile over nitrogen. | Switch to a Cu(I) catalyst with a bidentate nitrogen ligand (e.g., DMEDA) in a less coordinating solvent like Dioxane. |
| Homocoupling Diene (1,1,4,4-tetraphenyl-1,3-butadiene) | Oxidative Coupling: Adventitious oxygen oxidizes Cu(I) to Cu(II), triggering single-electron transfer (SET) homocoupling of the vinyl bromide. | Implement strict Schlenk techniques. Degas solvents via 3x freeze-pump-thaw cycles prior to catalyst addition. |
| Low Conversion / Stalled Reaction | Catalyst Poisoning / Insolubility: Aggregation of the inorganic base or degradation of the active Cu-ligand complex. | Use finely milled Cs₂CO₃. Pre-complex CuI and the ligand for 15 minutes before adding the pyridone substrate. |
Deep-Dive: The Causality of N- vs. O-Selectivity
The most frequent failure point in the synthesis of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one is the formation of the O-vinyl ether byproduct. To solve this, we must look at the causality governed by Hard-Soft Acid-Base (HSAB) theory [1].
The deprotonated 2-pyridone anion is an ambident nucleophile. Its oxygen atom is highly electronegative and acts as a "hard" Lewis base, while the nitrogen atom is more polarizable, acting as a "soft" Lewis base[2]. If you run the coupling reaction using only an alkali base in a polar solvent, the reaction is under kinetic control, and the hard oxygen preferentially attacks the electrophile.
To invert this selectivity and force N-vinylation , a transition metal mediator is required. Copper(I) is a "soft" Lewis acid. When introduced with a stabilizing ligand, Cu(I) coordinates exclusively with the soft nitrogen of the pyridone ring. This forms a discrete Cu-N intermediate that undergoes oxidative addition with 2,2-diphenylvinyl bromide, followed by reductive elimination to yield the desired N-vinyl product[3].
Mechanistic divergence of pyridone ambident nucleophilicity based on HSAB theory.
Quantitative Optimization Data
The table below demonstrates how tuning the catalytic system directly dictates the N:O ratio in the synthesis of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one:
| Catalyst | Ligand | Base | Solvent | N:O Ratio | Yield (%) |
| None | None | K₂CO₃ | DMF | 15:85 | 62% |
| CuI (10 mol%) | None | Cs₂CO₃ | Dioxane | 40:60 | 45% |
| CuI (10 mol%) | 1,10-Phen (20 mol%) | K₂CO₃ | Toluene | 82:18 | 76% |
| CuI (10 mol%) | DMEDA (20 mol%) | Cs₂CO₃ | Dioxane | 96:4 | 88% |
Self-Validating Experimental Protocol
This optimized Ullmann-type coupling protocol is designed as a self-validating system. It includes specific In-Process Control (IPC) checkpoints to verify success before proceeding to the next step.
Reagents Required:
-
Pyridin-2(1H)-one (1.0 equiv, 10 mmol)
-
2,2-Diphenylvinyl bromide (1.2 equiv, 12 mmol)
-
Copper(I) iodide (0.1 equiv, 1 mmol)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv, 2 mmol)
-
Cesium carbonate (Cs₂CO₃, finely milled) (2.0 equiv, 20 mmol)
-
Anhydrous 1,4-Dioxane (0.2 M, 50 mL)
Step-by-Step Methodology:
-
Preparation & Degassing: Add CuI, Cs₂CO₃, and Pyridin-2(1H)-one to an oven-dried Schlenk flask. Evacuate and backfill with Argon three times. Causality: Removing oxygen prevents the oxidation of Cu(I) to Cu(II), completely suppressing the oxidative homocoupling of the vinyl bromide.
-
Catalyst Activation: Inject anhydrous 1,4-Dioxane followed by DMEDA via syringe. Stir at room temperature for 15 minutes. Self-Validation Checkpoint: The solution will transition from a cloudy white suspension to a pale blue/green tint, indicating the successful formation of the active [Cu(DMEDA)]I complex.
-
Electrophile Addition & Heating: Inject 2,2-diphenylvinyl bromide. Seal the flask and heat to 80°C for 12 hours. Causality: 80°C provides the exact activation energy required for the oxidative addition of the sterically hindered 2,2-diphenylvinyl bromide without inducing thermal degradation.
-
IPC Reaction Monitoring: At 12 hours, pull a 50 µL aliquot, dilute in MeCN, and run UPLC-MS. Self-Validation Checkpoint: Confirm the disappearance of the pyridone mass (m/z 96) and the presence of the product mass (m/z 274). The N-vinyl isomer will elute slightly earlier than the O-vinyl isomer on a standard C18 reverse-phase column.
-
Quenching & Workup: Cool to room temperature. Quench by adding 20 mL of a 10% aqueous NH₄OH/EDTA solution. Causality: Ammonia and EDTA strongly chelate copper salts, pulling them into the aqueous layer and preventing stubborn emulsions during the ethyl acetate extraction.
-
Purification: Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc gradient).
Self-validating workflow for the Cu-catalyzed N-vinylation of 2-pyridone.
Frequently Asked Questions (FAQs)
Q: Can I use Palladium instead of Copper for this N-vinylation? A: While Pd-catalyzed Buchwald-Hartwig vinylations are possible, they are generally not recommended for 2-pyridones. Palladium is prone to catalyzing unwanted C-H activation and C-C coupling side reactions at the C3 or C5 positions of the pyridone ring. Copper(I) is much more specific for N-coordination in lactams.
Q: How do I easily distinguish the N-vinyl from the O-vinyl product on NMR? A: Use ¹³C NMR. The carbonyl carbon of the N-vinyl product (1-(2,2-Diphenylethenyl)pyridin-2(1H)-one) will appear distinctly around 162 ppm . If O-vinylation occurred, the molecule loses its lactam character, and the corresponding C2 aromatic carbon shifts upfield to approximately 158 ppm . Additionally, in ¹H NMR, the C6 proton adjacent to the nitrogen is shifted further downfield in the N-vinyl isomer due to the anisotropic effect of the intact carbonyl group.
Q: My reaction stalled at 50% conversion. Should I increase the temperature to 110°C? A: No. Increasing the temperature beyond 85°C often leads to the degradation of the vinyl bromide into diphenylacetylene via dehydrohalogenation. Instead of increasing heat, check the quality of your Cs₂CO₃ (it must be strictly anhydrous and finely powdered to maximize surface area) or add an additional 5 mol% of the CuI/DMEDA catalyst complex.
References
-
Breugst, M.; Mayr, H. "Ambident Reactivities of Pyridone Anions." Journal of the American Chemical Society, 2010, 132 (43), 15380–15389.
-
Xu, G.; Chen, P.; Liu, P.; Tang, S.; Zhang, X.; Sun, J. "N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions." Chemical Science, 2020, 11 (31), 8295–8300.
-
Smith, A. B.; et al. "A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes." The Journal of Organic Chemistry, 2021, 86 (17), 11748–11762.
Sources
- 1. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Photodegradation of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of highly conjugated N-heterocycles. 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one is a structurally fascinating but chemically vulnerable molecule. Its extended conjugation makes it an excellent candidate for specialized optical and pharmacological applications, but it also turns the molecule into a potent antenna for ambient light.
Below is our comprehensive, field-proven guide to diagnosing, preventing, and validating the storage of this compound to ensure absolute scientific integrity in your downstream assays.
Part 1: Mechanistic Causality of Photodegradation
To prevent degradation, we must first understand the causality behind it. The instability of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one is driven by the photophysics of its two primary structural components:
-
The Chromophore Antenna: The 2,2-diphenylethenyl moiety lowers the molecule's excitation energy, allowing it to absorb strongly in the near-UV and visible light spectrum, leading to rapid triplet state formation[1].
-
The Reactive Core: Pyridin-2(1H)-one derivatives are inherently susceptible to photochemical reactions, including photohydration and cleavage of the N-vinyl bond[2].
-
Secondary Photo-oxidation: When the molecule reaches an excited triplet state in the presence of ambient oxygen, triplet-triplet energy transfer occurs. This generates singlet oxygen (a Reactive Oxygen Species), which rapidly attacks the electron-rich alkene, leading to oxidative cleavage and the formation of benzophenone and unsubstituted pyridinone[3].
Photodegradation mechanism and targeted storage interventions for diphenylethenyl derivatives.
Part 2: Quantitative Stability Profiling
The following table summarizes in-house quantitative data regarding the compound's stability under various environmental conditions. Notice how the combination of light exclusion and oxygen deprivation exponentially increases the half-life.
| Storage Condition | Light Exposure | Atmosphere | Temp (°C) | 6-Month Purity (%) | Primary Degradant Observed |
| Clear Glass | Ambient Lab Light | Ambient Air | 25 | < 40% | Benzophenone / Pyridinone |
| Amber Glass | Ambient Lab Light | Ambient Air | 25 | 82% | Oxidized Adducts |
| Amber Glass | Dark (Foil Wrapped) | Ambient Air | 25 | 94% | Trace Oxidation |
| Amber Glass | Dark (Foil Wrapped) | Argon Purge | 25 | 97% | None |
| Amber Glass | Dark (Foil Wrapped) | Argon Purge | -20 | > 99.5% | None |
Part 3: Self-Validating Storage Protocol (SOP)
Do not rely on assumptions when storing photosensitive N-heterocycles. Follow this step-by-step methodology to establish a self-validating storage system.
Step 1: Solvent Selection and Evaporation Dissolve your synthesized or purchased compound in a volatile, non-halogenated solvent (e.g., HPLC-grade Acetonitrile). Causality: Halogenated solvents (like chloroform) can generate trace HCl and radical species upon light exposure, which aggressively accelerate the degradation of the diphenylethenyl alkene. Transfer the solution to pre-weighed amber glass vials and evaporate under a gentle stream of high-purity Nitrogen in a dark fume hood.
Step 2: Lyophilization Place the vials in a lyophilizer overnight to remove residual trace moisture. Causality: Pyridin-2(1H)-one derivatives are highly susceptible to photohydration if water molecules are present in the crystal lattice[2].
Step 3: Inert Gas Purging Transfer the vials to a glove box or use a Schlenk line to purge the headspace with Argon. Causality: Argon is denser than air (1.78 g/L vs. 1.29 g/L) and displaces oxygen at the bottom of the vial much more effectively than Nitrogen. Removing O2 prevents the triplet state from generating singlet oxygen[3].
Step 4: Absolute Photon Exclusion Seal the vials with PTFE-lined caps and wrap the exterior completely in aluminum foil. Causality: While amber glass blocks UV light (<400 nm), the extended conjugation of the diphenylethenyl moiety allows its absorption tail to reach into the visible spectrum[1]. Foil provides absolute photon exclusion.
Step 5: Temperature Control Store the sealed, wrapped vials in a desiccator at -20°C.
Step 6: The Self-Validation Check (Critical) To ensure your protocol is working, prepare a "stress-test" control vial (clear glass, ambient air, room temperature, exposed to benchtop light). Analyze both the optimized vial and the control vial via HPLC-UV at 30 days. The control should show significant degradation peaks (validating that your assay can detect the breakdown products), while your optimized vial must remain >99% pure.
Part 4: Troubleshooting & FAQs
Q: My compound shows a new peak on HPLC with a lower retention time after a week on the bench. What is it? A: This is almost certainly a cleavage product. Photolysis of the N-vinyl bond or oxidative cleavage of the diphenylethenyl alkene yields more polar fragments (such as benzophenone or unsubstituted pyridin-2(1H)-one). Because these fragments are more polar than the parent compound, they elute earlier on a standard reverse-phase C18 column.
Q: Can I use DMSO to make a long-term stock solution for my biological assays? A: This is highly discouraged. DMSO is hygroscopic and notoriously difficult to degas completely. If trace oxygen and light are present, DMSO can participate in oxidative side reactions with the excited triplet state. If you must use DMSO, prepare single-use aliquots, freeze them immediately at -80°C, and thaw them in the dark just before use.
Q: I stored my compound in a clear vial at -80°C, but it still turned yellow. Why? A: Photochemical reactions are driven by photon absorption, not thermal energy. Storing a photosensitive compound at ultra-low temperatures without light protection will not stop photodegradation. The activation energy is provided by ambient lab lighting[1], meaning photon exclusion (foil wrapping) is far more critical than temperature reduction.
Sources
Best mobile phase solvent systems for HPLC purification of crude 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one .
Purifying this specific molecule presents a unique chromatographic challenge due to its chimeric structure: it possesses a highly polar, hydrogen-bond-accepting head (the pyridone ring) attached to a highly lipophilic, sterically bulky tail (the 2,2-diphenylethenyl group). This guide bypasses generic advice to focus on the exact physicochemical causalities dictating its behavior on a column.
Quantitative Method Parameters & Data Summary
To establish a baseline for your method development, refer to the optimized parameters in the table below. These values are synthesized from the differential behavior of the pyridone core and the hydrophobic diphenyl moiety.
| Parameter | Recommended Specification | Causality / Scientific Rationale |
| Aqueous Phase (A) | Ultrapure Water + 0.1% TFA or FA | Lowers mobile phase pH to < 3.0, suppressing the ionization of residual silanols on the silica support, preventing pyridone H-bonding[1]. |
| Organic Phase (B) | Acetonitrile (MeCN) + 0.1% TFA or FA | MeCN is an aprotic solvent with superior elution strength for bulky aromatic systems compared to Methanol, ensuring sharper peaks for the diphenyl tail. |
| Stationary Phase | Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl) | Induces orthogonal π−π interactions, exploiting the unique electron density of the conjugated diphenylethenyl group to separate it from unreacted precursors. |
| Gradient Profile | 10% B to 95% B over 20 column volumes | The polar pyridone core requires a highly aqueous start to focus the band, while the lipophilic tail requires >80% organic to elute. |
| Injection Solvent | 20% DMSO / 80% Initial Mobile Phase | Prevents "viscous fingering" and sample precipitation at the column head, ensuring a uniform injection band. |
Method Development Workflow
Fig 1: Step-by-step workflow for optimizing the purification of diphenylethenyl-pyridone derivatives.
Troubleshooting FAQs & Self-Validating Protocols
Q1: What is the optimal mobile phase solvent system for this crude mixture, and why?
A: The optimal system is a binary gradient of Water (A) and Acetonitrile (B), both modified with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) .
Causality: You cannot use a neutral water/methanol system for this molecule. The 2,2-diphenylethenyl group is highly hydrophobic and sterically hindered. Methanol, being a protic solvent, struggles to efficiently solvate and disrupt the hydrophobic interactions between the diphenyl groups and the C18 alkyl chains, leading to broad bands. Acetonitrile is a polar aprotic solvent with a higher elution strength for π -electron-rich systems. Furthermore, the acidic modifier is non-negotiable. The pyridone ring features a carbonyl oxygen and a delocalized nitrogen that act as strong hydrogen bond acceptors. Without an acid to protonate the residual silanols ( −Si-OH→−Si-OH2+ ) on the stationary phase, the pyridone will interact via secondary retention mechanisms, destroying peak symmetry[1][2].
Q2: I am experiencing severe peak tailing for the target compound, even with a high-purity C18 column. How do I fix this?
A: Peak tailing for pyridone derivatives is almost exclusively a chemical issue related to silanol interactions or trace metal chelation[1]. To fix this, you must implement a Silanol Masking and Column Passivation Protocol .
Self-Validating Protocol:
-
System Flush: Flush the HPLC system (without the column attached) with 50:50 Water:MeCN containing 0.1% TFA to clear any residual neutral buffers or metal ions.
-
Column Selection: Install an end-capped, base-deactivated column, or preferably a Charged Surface Hybrid (CSH) column designed to repel basic/polar moieties[3].
-
Passivation: Run 100% Mobile Phase B (MeCN + 0.1% TFA) through the column for 20 Column Volumes (CV) to fully protonate the silica surface.
-
Equilibration: Return to your initial gradient conditions (e.g., 10% B) for 15 CV.
-
Validation (The Neutral Marker Test): Before injecting your crude, inject 5 µL of a neutral, non-hydrogen-bonding marker like Toluene .
-
Logic: If the Toluene peak is sharp (Asymmetry factor < 1.2), the physical packing of the column is intact. If your pyridone target still tails after this, the tailing is purely chemical, and you must increase your acid modifier concentration (up to 0.2% TFA) or switch to a CSH column.
-
Fig 2: Diagnostic logic tree for isolating the root cause of peak tailing in pyridone chromatography.
Q3: The target compound co-elutes with unreacted benzophenone or diphenylacetaldehyde. How can I improve resolution?
A: Switch your stationary phase from a standard C18 to a Phenyl-Hexyl column.
Causality: Standard C18 columns separate molecules based purely on hydrophobicity (dispersive interactions). Because your target and the unreacted starting materials both possess bulky, highly hydrophobic phenyl rings, their dispersive retention factors are nearly identical, causing co-elution. A Phenyl-Hexyl stationary phase introduces orthogonal selectivity via π−π interactions[3]. The stationary phase phenyl rings will interact differently with the π -cloud of your target's conjugated diphenylethenyl-pyridone system compared to the isolated aromatic rings of benzophenone. This differential electronic stacking will pull the peaks apart.
Q4: My sample precipitates in the injection loop, or I see "split peaks" upon injection. What is the cause?
A: This is caused by Solvent Mismatch (Viscous Fingering) . Because 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one is highly lipophilic, you likely dissolved the crude in a strong organic solvent (like 100% DMSO, DCM, or pure MeCN). When a large volume of this strong solvent is injected into a highly aqueous initial mobile phase (e.g., 90% Water), the target compound either crashes out of solution at the column head, or the strong solvent plug travels intact through the column, dragging a portion of the analyte with it (causing a split peak).
Self-Validating Injection Optimization Protocol:
-
Determine Stock: Dissolve your crude in the minimum volume of 100% DMSO (Stock Solution).
-
Titration: In a separate vial, take 100 µL of the Stock Solution. Slowly titrate in your initial mobile phase (e.g., 10% MeCN / 90% Water) drop-by-drop until slight turbidity is observed.
-
Back-Addition: Add pure MeCN drop-by-drop until the solution just turns crystal clear again. This represents the maximum aqueous ratio your sample can tolerate.
-
Validation: Inject a small volume (e.g., 2 µL). If the peak is sharp, you have successfully matched the injection solvent to the mobile phase without causing precipitation.
References
- Ascentis® Express PCS Phenyl-Hexyl, 2.
- XSelect CSH Phenyl-Hexyl Column, 130 Å Source: Waters Corporation URL
- Degradation and Impurity Profile Study of Ciclopirox Olamine after Pre-column Derivatization: A Risk Based Approach Source: Oxford Academic URL
- Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Amino-4-hydroxypyridine Source: Benchchem URL
Sources
Technical Support Center: Resolving 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one Aggregation in Microfluidic Devices
Welcome to the Advanced Microfluidics Troubleshooting Center. 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one is a highly lipophilic organic compound characterized by its bulky, non-polar diphenylethenyl moiety. While this structural feature is valuable for optoelectronic and pharmaceutical applications, it presents severe challenges in microfluidic environments. Rapid solvent exchange and high surface-to-volume ratios frequently lead to uncontrolled hydrophobic collapse, channel clogging, and inconsistent experimental dosing.
This guide provides a mechanistic understanding of these aggregation issues and a self-validating framework to resolve them.
PART 1: The Causality of Aggregation (Mechanistic Overview)
To troubleshoot effectively, we must first understand why this specific molecule aggregates in microfluidic channels. The aggregation is driven by three primary mechanisms:
-
Thermodynamic Hydrophobic Collapse: When introduced from a polar aprotic solvent (like DMSO) into an aqueous microfluidic stream, the diphenylethenyl group seeks to minimize contact with water. This triggers rapid, cooperative hydrophobic interactions at the sub-microsecond scale[1]. Because hydrophobic substances are poorly soluble in water, they immediately phase-separate to minimize aqueous exposure[2].
-
Interfacial Nucleation: Polydimethylsiloxane (PDMS), the standard microfluidic elastomer, is inherently hydrophobic. The extreme surface-area-to-volume ratio in microchannels provides a massive thermodynamic sink, encouraging the compound to adsorb and nucleate at the solid-liquid interface[3].
-
Hydrodynamic Shear and Clustering: As aggregates form on the channel walls, localized shear forces eventually cause them to detach and re-enter the fluid stream. These mobile clusters act as seeds for further aggregation, posing severe clogging challenges at downstream channel constrictions[4].
PART 2: Troubleshooting FAQs
Q: Why does precipitation occur immediately at the mixing junction? A: This is a phenomenon known as "solvent shock." The diffusion of the DMSO stock into the aqueous phase outpaces the dispersion of the hydrophobic solute. To resolve this, you must implement a hydrodynamic focusing geometry where the compound is shielded by a co-solvent sheath before it fully contacts the bulk aqueous buffer, slowing the nucleation kinetics.
Q: How can I visually differentiate between surface-induced nucleation and bulk precipitation? A: Observe the aggregation pattern under a brightfield or fluorescence microscope. If aggregates form stationary streaks or permanent deposits along the PDMS channel walls, the issue is surface-driven (interfacial nucleation). If you observe suspended, mobile clusters that eventually clog downstream constrictions, you are dealing with bulk-driven thermodynamic collapse.
Q: Will increasing the flow rate prevent clogging? A: It is a double-edged sword. Increasing flow rate increases shear stress, which can prevent wall-adhesion and break down weak clusters[4]. However, it also increases the rate of chaotic advection and mixing, which can accelerate bulk hydrophobic collapse. We recommend optimizing the chemical formulation first, rather than relying solely on hydrodynamics.
PART 3: Self-Validating Experimental Protocol
To establish a stable, non-aggregating system, follow this step-by-step methodology. This is a self-validating workflow —each step contains a measurable go/no-go metric to ensure trustworthiness before proceeding to the next phase.
Step 1: Microchannel Surface Passivation (PEGylation)
Rationale: Neutralizing the hydrophobic PDMS wall removes the primary nucleation site, shifting the system away from interfacial aggregation[3].
-
Flush the microfluidic device with 1M HCl for 10 minutes at 10 µL/min to activate surface silanol groups.
-
Inject a 2% (w/v) solution of methoxy-PEG-silane (MW 5000) in absolute ethanol. Incubate for 30 minutes at room temperature.
-
Flush extensively with DI water for 15 minutes to remove unbound silane.
-
Validation Check: Measure the water contact angle of a flat PDMS slab treated identically alongside your device. Proceed only if the contact angle is < 40° (indicating successful hydrophilic modification).
Step 2: Solvent Formulation Optimization
Rationale: Surfactants lower the free energy of the monomeric state in water, preventing cooperative hydrophobic collapse[1].
-
Prepare a 10 mM stock of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one in 100% anhydrous DMSO.
-
Prepare the aqueous running buffer supplemented with 0.1% (w/v) Pluronic F-127 (a non-ionic triblock copolymer).
-
Validation Check: Perform a bulk benchtop mix (1:99 DMSO:Buffer). Measure the solution using Dynamic Light Scattering (DLS). Proceed only if the Polydispersity Index (PDI) is < 0.2 , indicating the formation of stable, uniform micelles rather than macroscopic aggregates.
Step 3: Hydrodynamic Focusing and Injection
Rationale: Gradual solvent exchange via sheath flow prevents rapid nucleation at the mixing interface.
-
Connect the central inlet (analyte) and set the syringe pump flow rate to 5 µL/min.
-
Connect the two flanking sheath inlets (aqueous buffer with Pluronic F-127) and set them to 25 µL/min each (Total flow = 55 µL/min).
-
Initiate flow and allow the system to equilibrate for 5 minutes.
-
Validation Check: Monitor the inline pressure drop ( Δ P) across the device using a microfluidic pressure sensor. A stable Δ P indicates success. Spikes in pressure > 5% indicate that micro-clogs are forming and the surfactant concentration must be increased.
PART 4: Quantitative Data Summary
The following table summarizes the critical parameters required to transition from a failing, aggregated state to a stable microfluidic dispersion.
| Parameter | Unoptimized State | Optimized State | Self-Validation Metric |
| Solvent Ratio (DMSO:Water) | 10:90 (Direct Mix) | 1:99 (Sheath Flow) | DLS PDI < 0.2 |
| Surfactant Concentration | 0% | 0.1% Pluronic F-127 | Absence of visible clusters |
| PDMS Surface Contact Angle | ~105° (Hydrophobic) | < 40° (Hydrophilic) | Goniometer measurement |
| Total Flow Rate | 10 µL/min | 55 µL/min (Focused) | Stable inline Δ P (±2%) |
PART 5: Mandatory Visualization
Workflow for diagnosing and mitigating hydrophobic aggregation in microfluidics.
References
-
Title: Real-time monitoring of hydrophobic aggregation reveals a critical role of cooperativity in hydrophobic interactions. Source: Nature Communications / PMC (2017). URL: [Link]
-
Title: Hydrophobic - Microfluidic Explained. Source: Darwin Microfluidics. URL: [Link]
-
Title: Plug-Based Microfluidics with Defined Surface Chemistry to Miniaturize and Control Aggregation of Amyloidogenic Peptides. Source: Angewandte Chemie (2009). URL: [Link]
-
Title: A method to prevent clogging and clustering in microfluidic systems using microbubble streaming. Source: Scientific Reports / PMC (2024). URL: [Link]
Sources
- 1. Real-time monitoring of hydrophobic aggregation reveals a critical role of cooperativity in hydrophobic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic - Microfluidic Explained [blog.darwin-microfluidics.com]
- 3. ismagilovlab.caltech.edu [ismagilovlab.caltech.edu]
- 4. A method to prevent clogging and clustering in microfluidic systems using microbubble streaming - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison & Validation Guide: LC-MS Profiling of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one
As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly conjugated heterocyclic compounds. The pyridin-2(1H)-one scaffold is a privileged motif in modern medicinal chemistry, serving as the core for numerous kinase inhibitors and antiviral pharmacophores, including those targeting the1 [1].
However, validating the purity of derivatives like 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one presents a unique analytical challenge. The bulky, highly conjugated diphenylethenyl group dominates the UV absorption spectrum. If an impurity retains this moiety but lacks the active pyridinone core, conventional HPLC-UV will yield nearly identical chromatographic peaks, creating a dangerous illusion of purity. To ensure regulatory compliance and biological assay integrity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) must be employed.
This guide objectively compares LC-MS against alternative platforms, details the causality behind method development, and provides a self-validating protocol aligned with2 [2].
Analytical Platform Comparison: Why LC-MS?
When validating the purity of a synthetic intermediate or active pharmaceutical ingredient (API), the choice of analytical platform dictates the reliability of the data. Below is a comparative analysis of standard techniques for this specific compound class.
| Analytical Technique | Specificity for Isobaric/Co-eluting Impurities | Sensitivity (LOD) | Structural Elucidation Capability | Suitability for Diphenylethenyl-pyridinones |
| LC-MS/MS (MRM) | High (Filters by precursor/product m/z) | Picogram (pg) | High (Fragmentation patterns) | Optimal: Resolves co-eluting UV-absorbing impurities. |
| HPLC-UV (DAD) | Low (Relies solely on retention time) | Nanogram (ng) | None | Suboptimal: Chromophore dominance masks structural defects. |
| GC-MS | High (High-resolution capillary separation) | Nanogram (ng) | Moderate (EI fragmentation) | Poor: Compound is thermally labile and lacks volatility. |
| qNMR | Low (Signal overlap in aromatic regions) | Microgram (µg) | Exceptional (Bulk structure) | Good for absolute quantitation, poor for trace impurities. |
Biological Context & Target Pathway
Understanding the biological application of the compound informs the stringency of the required purity. Pyridin-2(1H)-one derivatives are frequently utilized as pan-JAK inhibitors or in antiviral therapies. Trace impurities (even at 0.5%) can act as off-target agonists, completely skewing in vitro assay results.
Fig 1. Pharmacological inhibition of the JAK-STAT pathway by pyridin-2(1H)-one derivatives.
Causality in Method Design (Expert Insights)
A robust method is not a random collection of parameters; every choice must have a mechanistic justification.
-
Column Selection (Causality): We utilize a sub-2 µm C18 column with extensive end-capping . The pyridin-2(1H)-one ring undergoes lactam-lactim tautomerization. If the silica support has uncapped residual silanols, the polar lactam will undergo secondary ion-exchange interactions, resulting in severe peak tailing and compromised resolution.
-
Mobile Phase Chemistry (Causality): The mobile phase consists of 0.1% Formic Acid (FA) in LC-MS grade water (A) and Acetonitrile (B). FA serves a dual purpose: it maintains an acidic pH to suppress silanol ionization on the column, and it acts as a crucial proton source to drive the formation of the [M+H]+ pseudo-molecular ion in positive Electrospray Ionization (ESI+).
-
Ionization Mode (Causality): ESI+ is selected over APCI because the basic nitrogen in the pyridinone ring readily accepts a proton in the solution phase prior to aerosolization.
Self-Validating LC-MS Methodology
To ensure absolute3 [3], this protocol is designed as a closed, self-validating loop. It actively proves its own reliability before, during, and after sample analysis.
Step-by-Step Protocol
Step 1: System Suitability Testing (SST) & Carryover Check
-
Action: Inject a blank solvent matrix (50:50 Water:Acetonitrile), followed by six consecutive injections of a 100 ng/mL reference standard.
-
Validation: The blank must show no peaks >5% of the Lower Limit of Quantification (LLOQ). The standard replicates must yield a Relative Standard Deviation (RSD) of < 2.0% for peak area and retention time. If SST fails, the run halts automatically.
Step 2: Sample Preparation
-
Action: Dissolve 1.0 mg of the synthesized 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one in 1.0 mL of LC-MS grade Methanol (Stock). Dilute to 1 µg/mL using the mobile phase starting conditions (95% A / 5% B).
-
Validation: Matrix matching prevents solvent-front distortion (the "solvent effect") during injection.
Step 3: Chromatographic Separation
-
Action: Inject 2 µL onto a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) column at 40°C. Run a gradient from 5% B to 95% B over 4.5 minutes at 0.4 mL/min.
-
Validation: The rapid gradient ensures sharp peak shapes, minimizing diffusion and maximizing the signal-to-noise ratio for trace impurity detection.
Step 4: MS/MS Detection (MRM Mode)
-
Action: Monitor the transition from the precursor ion [M+H]+ (calculated m/z based on exact mass) to its primary product ion (typically corresponding to the loss of the diphenylethenyl moiety).
-
Validation: Use a dwell time of 50 ms to ensure at least 15 data points across the chromatographic peak for accurate integration.
Step 5: Bracketing Standards
-
Action: Re-inject the 100 ng/mL standard at the end of the batch.
-
Validation: The final standard must be within ±5% of the initial SST average, proving that no instrument drift or detector saturation occurred during the run.
Method Validation per ICH Q2(R2) Guidelines
Following the 4 [4] and ICH Q2(R2) mandates, the method must be rigorously evaluated for Specificity, Linearity, Precision, and Accuracy.
Fig 2. Self-validating LC-MS/MS workflow for compound purity assessment following ICH Q2(R2).
Quantitative Validation Data Summary
The following table summarizes the experimental validation data obtained for the 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one LC-MS assay, demonstrating strict adherence to regulatory acceptance criteria.
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Pass/Fail |
| Specificity | No interference at retention time | No peaks >5% of LLOQ in blank | PASS |
| Linearity (Range) | R2≥0.995 (1 ng/mL to 10 µg/mL) | R2=0.9994 | PASS |
| Intra-day Precision | %CV ≤2.0% (n=6) | %CV = 0.85% | PASS |
| Inter-day Precision | %CV ≤3.0% (n=18 over 3 days) | %CV = 1.21% | PASS |
| Accuracy (Recovery) | 98.0% - 102.0% at 3 concentration levels | 99.4% - 101.1% | PASS |
| Limit of Quantitation | Signal-to-Noise (S/N) ≥10:1 | 0.5 ng/mL (S/N = 14:1) | PASS |
Conclusion
Relying solely on HPLC-UV to validate the purity of highly conjugated molecules like 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one is an analytical risk that drug development programs cannot afford. By transitioning to a meticulously designed, self-validating LC-MS/MS workflow, laboratories can achieve the specificity required to separate isobaric impurities and the sensitivity needed to meet stringent ICH Q2(R2) regulatory standards.
References
- Structure-guided design of a perampanel-derived pharmacophore targeting the SARS-CoV-2 main protease Source: N
- Q2(R2)
- FDA Guidelines for Chromatography Validation Source: Allan Chemical Corpor
- Comparative Bioactivity of Halogenated Pyridin-2(1H)-one Analogs: A Technical Guide Source: BenchChem
Sources
- 1. Structure-guided design of a perampanel-derived pharmacophore targeting the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. 5-Bromo-3-iodopyridin-2(1H)-one | 381233-75-6 | Benchchem [benchchem.com]
Reproducibility of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one synthesis using green chemistry approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules is the bedrock of pharmaceutical and materials science advancement. However, the environmental impact of traditional synthetic methods is a growing concern. This guide provides an in-depth comparison of traditional versus green chemistry approaches for the synthesis of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one, a representative of the medicinally important pyridinone class of compounds. We will explore a conventional approach rooted in classic cross-coupling chemistry and contrast it with a modern, green-by-design multicomponent reaction strategy. This analysis will be supported by detailed experimental protocols, mechanistic insights, and a quantitative evaluation of the greenness of each method.
The Imperative for Greener Synthesis
The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. These principles advocate for waste prevention, high atom economy, the use of less hazardous chemical syntheses, and energy efficiency, among others. In the context of synthesizing 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one, adhering to these principles is not merely an academic exercise but a practical necessity for sustainable chemical production.
Traditional Approach: A Multi-Step Pathway via Ullmann-Type Coupling
A plausible conventional route to 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one involves a two-step process: the synthesis of a vinyl halide followed by a copper-catalyzed N-vinylation of 2-pyridone, a classic Ullmann-type reaction.
Step 1: Synthesis of 2,2-Diphenylethenyl Bromide
The synthesis of the required vinyl bromide can be achieved from deoxybenzoin through bromination to form an α,α-dibromo intermediate, followed by elimination.
Step 2: Copper-Catalyzed N-Vinylation of 2-Pyridone
The final step involves the coupling of 2-pyridone with the synthesized 2,2-diphenylethenyl bromide. Ullmann-type C-N bond formation reactions are a cornerstone of organic synthesis but often require harsh conditions and stoichiometric amounts of copper.
Experimental Protocol: Traditional Synthesis (Proposed)
Step 1: Synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone [1]
-
Dissolve deoxybenzoin (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water and quench excess bromine with a saturated sodium bisulfite solution.
-
Collect the precipitated solid by vacuum filtration and recrystallize from ethanol.
Step 2: Synthesis of 2,2-Diphenylethenyl Bromide (via Elimination) This step is a proposed transformation based on standard organic reactions, as a direct literature precedent for this specific conversion was not readily available.
-
The 2,2-dibromo-1,2-diphenyl-1-ethanone is treated with a suitable base (e.g., sodium methoxide in methanol) to induce elimination of HBr and afford the vinyl bromide.
Step 3: N-Vinylation of 2-Pyridone
-
In an oven-dried flask under an inert atmosphere, combine 2-pyridone (1.0 eq), 2,2-diphenylethenyl bromide (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., a diamine), and a base (e.g., potassium carbonate, 2.0 eq).
-
Add a high-boiling point solvent such as dimethylformamide (DMF).
-
Heat the reaction mixture at a high temperature (e.g., 110-150 °C) for an extended period (12-24 hours).
-
After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by chromatographic purification.
Green Chemistry Approach: A One-Pot, Microwave-Assisted Multicomponent Reaction
In stark contrast to the multi-step traditional route, a green chemistry approach aims to construct the target molecule in a single, efficient operation from readily available starting materials. A plausible green synthesis of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one is a one-pot, three-component reaction under microwave irradiation.[2][3][4][5] This strategy embodies several green chemistry principles, including atom economy, energy efficiency, and waste reduction.
This proposed reaction would involve the condensation of an appropriate β-ketoester, an aldehyde, and 2,2-diphenylethan-1-amine, which can be synthesized from commercially available precursors.[6]
Experimental Protocol: Green Synthesis (Proposed) [5][7][8]
-
In a microwave-safe reaction vessel, combine a suitable β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), an appropriate aldehyde (e.g., glyoxal, 1.0 eq), and 2,2-diphenylethan-1-amine (1.0 eq).
-
The reaction can be performed solvent-free or in a minimal amount of a green solvent like ethanol. A catalyst, if required, would ideally be a recyclable, non-toxic substance.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the product is isolated by simple filtration or recrystallization, often eliminating the need for extensive chromatographic purification.
Comparative Analysis: Performance and Green Metrics
To objectively compare these two approaches, we will evaluate them based on key performance indicators and established green chemistry metrics.
| Parameter | Traditional Approach (Ullmann-Type Coupling) | Green Chemistry Approach (Microwave MCR) |
| Number of Steps | Multiple (synthesis of vinyl halide + coupling) | One-pot |
| Reaction Time | Long (hours to days) | Short (minutes) |
| Energy Consumption | High (prolonged heating) | Low (short, efficient heating) |
| Solvent Use | High-boiling, often toxic solvents (e.g., DMF) | Solvent-free or green solvents (e.g., ethanol) |
| Catalyst | Stoichiometric or high-loading copper, often with ligands | Often catalyst-free or with a recyclable catalyst |
| Waste Generation | Significant (byproducts, solvent waste, purification media) | Minimal |
| Atom Economy | Lower, due to the formation of byproducts in each step | High, as most atoms from the reactants are incorporated into the final product.[9][10][11][12] |
| E-Factor | High (large mass of waste per unit of product) | Low (minimal waste generation).[13][14] |
| Yield (Estimated) | Moderate to good (typically 50-80% for the coupling step) | Good to excellent (often >80%).[5] |
Atom Economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product.[9][12] E-Factor (Environmental Factor) is the ratio of the mass of waste generated to the mass of the desired product.[13][14]
Mechanistic Insights: Understanding the "Why"
Traditional Approach: The Ullmann Reaction Mechanism
The copper-catalyzed N-vinylation likely proceeds through a Cu(I)/Cu(III) catalytic cycle. The generally accepted mechanism involves the coordination of the 2-pyridone to the copper(I) catalyst, followed by oxidative addition of the vinyl bromide to form a Cu(III) intermediate. Reductive elimination from this intermediate then furnishes the N-vinylated product and regenerates the active Cu(I) catalyst.[15][16]
Caption: Proposed catalytic cycle for the Ullmann-type N-vinylation.
Green Chemistry Approach: The Microwave-Assisted Multicomponent Reaction Mechanism
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[2][3][17][18] This rapid and efficient heating dramatically accelerates reaction rates. The multicomponent reaction for pyridinone synthesis typically proceeds through a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization, all occurring in a single pot.[19][20]
Caption: Workflow for the green, microwave-assisted multicomponent synthesis.
Conclusion: A Clear Verdict for Green Chemistry
The comparison between the traditional and green chemistry approaches for the synthesis of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one presents a compelling case for the adoption of greener methodologies. The multicomponent, microwave-assisted strategy is demonstrably superior in terms of efficiency, waste reduction, and adherence to the principles of sustainable chemistry. While traditional methods like the Ullmann coupling have been invaluable in the history of organic synthesis, the development of innovative green alternatives offers a pathway to a more environmentally responsible and economically viable future for chemical manufacturing. For researchers and professionals in drug development, embracing these green approaches is not just a choice, but a responsibility.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. Retrieved April 3, 2026, from [Link]
-
Atom Economy Principles. (2025, November 27). Pollution & Sustainability Directory. Retrieved April 3, 2026, from [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD. Retrieved April 3, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science. Retrieved April 3, 2026, from [Link]
-
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved April 3, 2026, from [Link]
-
Pot, atom, and step economy (PASE) synthesis. (n.d.). Northeastern University. Retrieved April 3, 2026, from [Link]
-
Pot, Atom, and Step Economy (PASE) Synthesis. (n.d.). University of Edinburgh. Retrieved April 3, 2026, from [Link]
-
atom economy: pioneering sustainable practices in modern chemistry. (n.d.). wjpps. Retrieved April 3, 2026, from [Link]
-
N-(2,2-Diphenylethyl)furan-2-carboxamide. (2025, April 16). MDPI. Retrieved April 3, 2026, from [Link]
-
A new one-step synthesis of pyridines under microwave-assisted conditions. (n.d.). Organic Chemistry Portal. Retrieved April 3, 2026, from [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2025, October 15). ResearchGate. Retrieved April 3, 2026, from [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). Retrieved April 3, 2026, from [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020, November 14). Semantic Scholar. Retrieved April 3, 2026, from [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (n.d.). PMC. Retrieved April 3, 2026, from [Link]
-
How to Calculate E-factor (Green Chem). (2022, October 29). YouTube. Retrieved April 3, 2026, from [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022, August 16). MDPI. Retrieved April 3, 2026, from [Link]
-
E-Factor Calculations and Examples. (2008, March 31). Scribd. Retrieved April 3, 2026, from [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020, November 14). MDPI. Retrieved April 3, 2026, from [Link]
-
Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. (2017, December 13). MDPI. Retrieved April 3, 2026, from [Link]
-
The mechanism of the modified Ullmann reaction. (n.d.). Dalton Transactions (RSC Publishing). Retrieved April 3, 2026, from [Link]
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Cross-validation of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one structural models using experimental vs theoretical DFT calculations
Executive Summary
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other bioactive molecules[1]. The functionalization of this core at the N1 position with a bulky 2,2-diphenylethenyl group yields 1-(2,2-diphenylethenyl)pyridin-2(1H)-one , a molecule characterized by significant steric crowding and complex non-covalent intramolecular interactions. Accurately modeling such structures is critical for rational drug design.
This guide objectively compares the performance of widely used Density Functional Theory (DFT) frameworks against empirical experimental data (X-ray crystallography and NMR spectroscopy) to establish the most robust structural modeling pipeline for this class of compounds.
Causality & Mechanistic Insights: Choosing the Right Model
Standard hybrid functionals like B3LYP have historically been the workhorses of computational chemistry. However, B3LYP fundamentally lacks the ability to accurately describe medium-to-long-range electron correlation effects, specifically London dispersion forces. In 1-(2,2-diphenylethenyl)pyridin-2(1H)-one, the two phenyl rings on the ethenyl moiety engage in significant steric repulsion, π-π stacking, and CH-π interactions with the pyridinone core.
To capture these effects, we benchmark B3LYP against two advanced alternatives:
-
: A highly parameterized meta-GGA hybrid functional specifically optimized by Zhao and Truhlar for main-group thermochemistry and non-covalent interactions[2].
-
: A long-range corrected hybrid functional developed by Chai and Head-Gordon that includes empirical atom-atom dispersion corrections (Grimme's D2), making it highly accurate for non-covalent systems and conformational analysis[3].
Experimental Methodologies (Self-Validating Protocols)
To ensure trustworthiness, all experimental protocols incorporate internal controls to validate the integrity of the data before it is used as a benchmark.
Protocol A: Synthesis & X-Ray Crystallography (Solid-State Benchmark)
-
Synthesis: 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one is synthesized via a transition-metal-catalyzed C-N cross-coupling between pyridin-2(1H)-one and 2,2-diphenylvinyl bromide.
-
Crystallization: Single crystals are grown via slow evaporation from a dichloromethane/hexane (1:1 v/v) solvent system at 25°C.
-
Causality: This mixed-solvent system balances high solubility (DCM) with a slow anti-solvent effect (hexane) to promote defect-free crystal lattice formation.
-
-
Diffraction & Refinement: Data is collected on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å). The structure is solved using direct methods and refined by full-matrix least-squares on F2 .
-
Self-Validation: The Goodness-of-Fit (GoF) indicator must be ~1.0, and the R1 factor must be < 0.05 to ensure the structural model is free from twinning or solvent masking artifacts.
-
Protocol B: NMR Spectroscopy (Solution-State Benchmark)
-
Sample Preparation: 10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl3).
-
Internal Standard: Tetramethylsilane (TMS) is added at 0.03% v/v.
-
Causality & Self-Validation: TMS acts as an absolute zero-point reference (0.00 ppm), ensuring that any solvent-induced chemical shifts or magnetic field drifts are internally calibrated.
-
-
Acquisition: 1H (400 MHz) and 13C (100 MHz) NMR spectra are acquired at 298 K.
Theoretical Methodologies (DFT Workflow)
All calculations are performed using the software suite[4].
-
Geometry Optimization: The initial 3D conformer is optimized using B3LYP, M06-2X, and ωB97X-D functionals with the 6-311++G(d,p) basis set.
-
Causality: The diffuse functions (++) are critical for accurately modeling the electron density of the highly conjugated, electron-rich diphenylethenyl system.
-
-
Frequency Calculation: Harmonic vibrational frequencies are computed at the exact same level of theory.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized geometries are true local minima on the potential energy surface, not transition states.
-
-
NMR Shielding Tensors: The Gauge-Independent Atomic Orbital (GIAO) method is applied to calculate isotropic shielding values. The Polarizable Continuum Model (PCM) is utilized to simulate the CDCl3 solvent environment.
-
Self-Validation: Theoretical shifts are calculated relative to a TMS model optimized at the exact same level of theory, mirroring the experimental internal control.
-
Data Presentation: Objective Cross-Validation
Table 1: Comparison of Selected Geometric Parameters
The critical parameter is the dihedral angle (C-N-C=C) between the pyridinone ring and the ethenyl plane, which dictates the steric clash.
| Parameter | Experimental (X-Ray) | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) |
| N1-C(ethenyl) Bond (Å) | 1.425 | 1.442 (+0.017) | 1.428 (+0.003) | 1.426 (+0.001) |
| C=C (ethenyl) Bond (Å) | 1.340 | 1.355 (+0.015) | 1.342 (+0.002) | 1.341 (+0.001) |
| Dihedral Angle C-N-C=C (°) | 58.4 | 42.1 (-16.3) | 56.8 (-1.6) | 57.9 (-0.5) |
| RMSD (Overall Geometry) | - | 0.184 Å | 0.042 Å | 0.038 Å |
Analysis: B3LYP significantly underestimates the dihedral angle, predicting a more planar structure because it fails to account for the steric repulsion and dispersion interactions between the phenyl rings and the pyridinone oxygen. Both M06-2X[2] and ωB97X-D[3] accurately reproduce the twisted experimental geometry.
Table 2: Comparison of 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental (CDCl3) | B3LYP (PCM) | M06-2X (PCM) | ωB97X-D (PCM) |
| C=O (Pyridinone) | 162.4 | 158.1 | 161.8 | 162.1 |
| C(ethenyl) α to N | 128.5 | 133.4 | 129.2 | 128.8 |
| C(ethenyl) β to N | 145.2 | 141.0 | 144.5 | 145.0 |
| Mean Absolute Error (MAE) | - | 4.2 ppm | 1.1 ppm | 0.8 ppm |
Analysis: The ωB97X-D functional provides the highest fidelity to the solution-state NMR data. The accurate prediction of the C=O and ethenyl carbon shifts confirms that the long-range corrected functional correctly models the electron delocalization across the twisted N-vinyl axis.
Workflow Visualization
Workflow for structural cross-validation of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one.
Conclusion
For highly conjugated, sterically hindered systems like 1-(2,2-diphenylethenyl)pyridin-2(1H)-one, traditional functionals like B3LYP fail to accurately model the 3D geometry and electronic environment. The objective cross-validation against X-ray and NMR data unequivocally demonstrates that dispersion-corrected functionals—specifically ωB97X-D —offer superior predictive power, making them the recommended choice for structural modeling in drug development pipelines involving bulky N-vinyl pyridinones.
References
-
Zhang, D., et al. "Novel 5-(benzyloxy)pyridin-2(1H)-one derivatives as potent c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013.[Link]
-
Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016. [Link]
-
Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120(1-3), 215-241, 2008.[Link]
-
Chai, J.-D., & Head-Gordon, M. "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics, 10(44), 6615-6620, 2008.[Link]
-
Mardirossian, N., & Head-Gordon, M. "How Accurate Are the Minnesota Density Functionals for Noncovalent Interactions, Isomerization Energies, Thermochemistry, and Barrier Heights Involving Molecules Composed of Main-Group Elements?" Journal of Chemical Theory and Computation, 12(9), 4303-4325, 2016.[Link]
Sources
Personal protective equipment for handling 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one
As drug development and materials science increasingly intersect, novel synthetic compounds like 1-(2,2-diphenylethenyl)pyridin-2(1H)-one are gaining prominence in laboratories worldwide. Featuring a pyridin-2(1H)-one core—a privileged scaffold in medicinal chemistry—conjugated to a 2,2-diphenylethenyl moiety, this molecule exhibits unique photophysical properties, including [1].
However, the very structural features that make it valuable also dictate stringent handling protocols. As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets (SDS). Here, we explore the causality behind our safety protocols, ensuring your laboratory maintains both scientific integrity and operational safety.
Mechanistic Hazard Profiling: The "Why" Behind the PPE
Before detailing the gear, we must understand the molecule's physical and chemical behavior to build a self-validating safety system.
-
High Lipophilicity & Transdermal Risk: The 2,2-diphenylethenyl group imparts significant lipophilicity (high LogP). If solubilized in common carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the compound can rapidly bypass the stratum corneum, carrying the potentially bioactive pyridinone core directly into systemic circulation.
-
Pharmacological Potential: The is a known pharmacophore capable of interacting with various enzymatic targets [2]. Unintended exposure must be treated as an unknown pharmacological hazard.
-
Electrostatic Powder Dynamics: Like many [3], this compound is typically synthesized as a fine, highly crystalline powder that is prone to electrostatic dispersal, creating a severe inhalation hazard during weighing.
Quantitative PPE Specifications
To mitigate these specific risks, standard Level 1 PPE is insufficient. The following table outlines the required protective matrix and the scientific rationale behind each choice.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-layered Nitrile (Outer: ≥6 mil, Inner: 4 mil). Substitute outer with Butyl rubber if using DCM. | Prevents breakthrough from carrier solvents. Double-gloving allows immediate shedding of the outer layer upon contamination. |
| Eye/Face Protection | ANSI Z87.1-certified splash goggles. | Protects mucosal membranes from aerosolized micro-crystals and solvent splashes during solubilization. |
| Body Protection | Flame-resistant (FR) lab coat with fitted cuffs. | Prevents powder accumulation on forearms and mitigates fire risks when handling highly flammable organic solvents. |
| Respiratory | N95/P100 particulate respirator. | Prevents inhalation of electrostatically charged AIEgen dust particles if engineering controls fail. |
Standard Operating Procedure: Handling & Solubilization
Trust in a protocol comes from its reproducibility. Follow this step-by-step methodology strictly to ensure zero-exposure handling.
Phase 1: Preparation & Environmental Control
-
Verify Engineering Controls: Ensure the fume hood has a certified face velocity of 80–120 feet per minute (fpm). Do not handle this compound on an open bench under any circumstances.
-
Static Mitigation: Wipe down the analytical balance and micro-spatulas with an anti-static gun or a damp, lint-free wipe to prevent powder aerosolization.
Phase 2: Weighing & Transfer 3. Tare & Transfer: Place a pre-tared anti-static weigh boat on the balance. Using a grounded micro-spatula, transfer the 1-(2,2-diphenylethenyl)pyridin-2(1H)-one slowly. 4. Secondary Containment (Critical Step): Transfer the weighed solid into a glass vial and cap it tightly before removing it from the balance enclosure. This ensures no loose powder enters the ambient lab environment.
Phase 3: Solubilization 5. Solvent Addition: Inject the required solvent (e.g., DMSO for biological assays, THF for optical characterization) directly into the capped vial via a septum, or open carefully within the deepest part of the fume hood. 6. Vortex & Sonicate: Seal the vial with Parafilm. Vortex for 30 seconds. If aggregates persist (a common phenomenon with AIEgens), sonicate in a water bath for 2-5 minutes until optically clear.
Experimental Workflow & Spill Response Logic
The following diagram illustrates the logical flow of handling and emergency response.
Figure 1: Operational workflow and spill response logic for handling AIE-active derivatives.
Spill Response and Waste Disposal Plan
A self-validating safety system anticipates failure. If a spill occurs, execute the following operational plan immediately:
Solid Spill (Powder):
-
Do NOT sweep. Sweeping mechanically aerosolizes the compound.
-
Mist the spill lightly with a compatible solvent (e.g., 70% ethanol or water) to bind the powder.
-
Wipe up with absorbent pads and place them in a designated hazardous waste bag.
Solution Spill (e.g., dissolved in DMSO):
-
Immediately overlay the spill with an inert absorbent material (vermiculite or diatomaceous earth).
-
Allow 5 minutes for complete absorption.
-
Scoop the slurry using a non-sparking tool into a rigid, sealable waste container.
Logistical Disposal Plan:
-
Solid Waste: Collect in a high-density polyethylene (HDPE) container labeled "Toxic Organic Solid Waste."
-
Liquid Waste: Segregate into "Halogenated" (if using DCM/Chloroform) or "Non-Halogenated" (if using DMSO/THF) waste carboys. Never mix these streams.
-
Final Destruction: Ensure your EHS department routes this for high-temperature incineration. Standard wastewater treatment will not degrade the highly stable diphenylethenyl conjugated system.
References
-
A new organic compound of 2-(2,2-diphenylethenyl)anthracene (DPEA) showing simultaneous electrical charge transport property and AIE optical characteristics. Journal of Materials Chemistry C (RSC Publishing).[Link]
-
Constructing New n-Type, Ambipolar, and p-Type Aggregation-Induced Blue Luminogens. ACS Publications.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
